Product packaging for Demethylzeylasteral(Cat. No.:CAS No. 107316-88-1)

Demethylzeylasteral

Cat. No.: B607058
CAS No.: 107316-88-1
M. Wt: 480.6 g/mol
InChI Key: ZDZSFWLPCFRASW-CPISFEQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethylzeylasteral is a carbopolycyclic compound with formula C29H36O6, originally isolated from Tripterygium wilfordii. It has a role as a plant metabolite, an EC 2.4.1.17 (glucuronosyltransferase) inhibitor, an immunosuppressive agent, an anti-inflammatory agent and a nephroprotective agent. It is a carbopolycyclic compound, an enone, a cyclic ketone, an arenecarbaldehyde, an oxo monocarboxylic acid and a member of benzenediols.
This compound has been reported in Tripterygium wilfordii, Tripterygium hypoglaucum, and Tripterygium regelii with data available.
a phenolic nortriterpene;  isolated from the root cortex of Tripterygium Wilfordii Hook f.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36O6 B607058 Demethylzeylasteral CAS No. 107316-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O6/c1-25-6-7-26(2,24(34)35)14-21(25)29(5)11-9-27(3)17-12-19(32)23(33)16(15-30)22(17)18(31)13-20(27)28(29,4)10-8-25/h12-13,15,21,32-33H,6-11,14H2,1-5H3,(H,34,35)/t21-,25-,26-,27+,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZSFWLPCFRASW-CPISFEQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C=O)O)O)C)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315726
Record name Demethylzeylasteral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107316-88-1
Record name Demethylzeylasteral
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107316-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethylzeylasteral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Demethylzeylasteral's Immunosuppressive Impact on T-Lymphocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylzeylasteral, a triterpenoid compound isolated from the medicinal plant Tripterygium wilfordii Hook F, has garnered significant interest for its potent anti-inflammatory and immunosuppressive properties.[1][2] This technical guide provides an in-depth analysis of the immunosuppressive effects of this compound specifically on T-lymphocytes, crucial mediators of the adaptive immune response. The document outlines the compound's impact on T-cell proliferation and survival, details relevant experimental methodologies, and visualizes the key signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of immunology and drug development.

Quantitative Analysis of this compound's Bioactivity

While specific IC50 values of this compound on primary T-cells are not extensively documented in publicly available literature, its potent anti-proliferative and pro-apoptotic effects have been quantified in various cell lines. This data provides a valuable reference for its potential efficacy in modulating T-cell activity.

Table 1: Anti-Proliferative Activity of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Exposure Time (h)Assay Method
DU145Prostate CancerNot specified24, 48, 72MTT Assay
PC3Prostate CancerNot specified24, 48, 72MTT Assay
MV3Melanoma<548MTT Assay
A375Melanoma<548MTT Assay

Note: The data indicates that this compound exhibits significant anti-proliferative effects at concentrations below 5 µM in melanoma cell lines.[2] While not T-cell specific, this suggests a potent cytostatic or cytotoxic potential that is likely relevant to lymphocytes.

Table 2: Induction of Apoptosis by this compound

Cell LineConcentration (µM)EffectAssay Method
MV35Increased apoptosisFlow Cytometry (Annexin V/PI)
A3755Increased apoptosisFlow Cytometry (Annexin V/PI)

Note: this compound has been shown to induce apoptosis in melanoma cells at a concentration of 5 µM.[2] This pro-apoptotic activity is a key aspect of its immunosuppressive potential against T-cells.

Key Signaling Pathways Modulated by this compound

This compound exerts its immunosuppressive effects by targeting critical signaling pathways that govern T-cell activation, proliferation, and survival. The primary pathways implicated are the NF-κB and STAT3 signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates T-cell activation and the expression of pro-inflammatory cytokines.[3][4] Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound is hypothesized to interfere with this pathway, thereby preventing T-cell activation.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 IKK IKK Complex TCR->IKK CD28 CD28 CD28->IKK IkB IκB IKK->IkB phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation This compound This compound This compound->IKK inhibits Gene Target Gene Expression NFkB_n->Gene activates

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a complex role in T-cell differentiation, survival, and function.[5] Cytokines such as IL-6 and IL-21 activate the JAK-STAT pathway, leading to the phosphorylation and dimerization of STAT3, which then translocates to the nucleus to regulate gene expression. Dysregulation of STAT3 signaling is associated with autoimmune diseases and cancer. This compound's potential to modulate this pathway could contribute significantly to its immunosuppressive effects.

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IL-21) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer dimerization STAT3_dimer_n p-STAT3 Dimer STAT3_dimer->STAT3_dimer_n translocation This compound This compound This compound->JAK inhibits Gene Target Gene Expression STAT3_dimer_n->Gene activates Apoptosis_Assay_Workflow Start T-cell Culture & Treatment with This compound Harvest Harvest Cells (Adherent & Suspension) Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Incubate in Dark Resuspend->Stain Analyze Flow Cytometry Analysis Stain->Analyze

References

Demethylzeylasteral's Therapeutic Potential in Gastric Cancer: A Deep Dive into the FBXW7/c-Myc Axis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gastric cancer (GC) remains a significant global health challenge, ranking as one of the most common and deadliest malignancies worldwide.[1][2] The prognosis for advanced-stage gastric cancer is often poor, with limited five-year survival rates, underscoring the urgent need for novel and more effective therapeutic strategies.[1][2] Natural compounds extracted from medicinal plants have emerged as a promising avenue for cancer drug discovery. Demethylzeylasteral (Dem), a triterpenoid compound isolated from Tripterygium wilfordii Hook F, has demonstrated potent anti-tumor activities across various cancers, including melanoma, glioma, and breast cancer.[3][4][5][6] Recent research has illuminated its efficacy in gastric cancer, specifically through its modulation of the critical FBXW7/c-Myc signaling axis.[3]

This technical guide provides a comprehensive overview of the mechanism of action of this compound in gastric cancer, focusing on its effects on the FBXW7/c-Myc pathway. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling and experimental workflows for clarity.

Core Mechanism: this compound-Mediated Destabilization of c-Myc

The proto-oncogene c-Myc is a transcription factor that is frequently overexpressed in human cancers and plays a pivotal role in cell proliferation, growth, and apoptosis.[7][8] Its stability is tightly regulated, primarily through ubiquitination and proteasomal degradation. A key regulator in this process is the F-box and WD repeat domain-containing 7 (FBXW7), a well-established tumor suppressor that functions as the substrate recognition component of an SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex.[3][9] FBXW7 targets several oncoproteins, including c-Myc, for degradation.[7][10] In many cancers, FBXW7 expression is downregulated, leading to the accumulation of c-Myc and promoting tumorigenesis.[7][8][9]

Research demonstrates that this compound exerts its anti-tumor effects in gastric cancer by directly targeting this axis. The compound upregulates the expression of the tumor suppressor FBXW7.[3][11] This increased level of FBXW7 enhances the ubiquitination of the c-Myc oncoprotein, marking it for degradation by the proteasome.[3][11] The resulting downregulation of c-Myc protein levels inhibits gastric cancer cell proliferation, migration, and invasion, while simultaneously inducing apoptosis.[3] This mechanism establishes that this compound's anti-neoplastic activities are mediated through the destabilization and suppression of c-Myc.[3]

G cluster_0 cluster_1 Dem This compound FBXW7 FBXW7 (E3 Ubiquitin Ligase) Dem->FBXW7 Upregulates cMyc_Ub c-Myc Ubiquitination FBXW7->cMyc_Ub Promotes cMyc_Deg c-Myc Degradation cMyc_Ub->cMyc_Deg Proliferation Cell Proliferation cMyc_Deg->Proliferation Inhibits Migration Migration & Invasion cMyc_Deg->Migration Inhibits Apoptosis Apoptosis cMyc_Deg->Apoptosis Induces

Caption: this compound signaling pathway in gastric cancer.

Quantitative Data Summary

The anti-tumor effects of this compound have been quantified through various in vitro assays on human gastric cancer cell lines.

Table 1: In Vitro Efficacy of this compound on Gastric Cancer Cells

ParameterCell LineTreatment DetailsResultReference
IC50 HGC-2748h treatment~4.1 µM[3]
SGC-790148h treatment~5.3 µM[3]
Apoptosis HGC-27, SGC-79015 µM for 48hSignificant induction of apoptosis[3]
MKN-45Dose-dependentInduction of apoptosis, decreased mitochondrial membrane potential[1]
Protein Expression HGC-27, SGC-7901Dose-dependent↑ FBXW7, ↑ Cleaved PARP, ↑ Cleaved Caspase-3, ↓ c-Myc, ↓ BCL2[3]
MKN-45Dose-dependent↓ p-ERK1/2, ↓ p-AKT, ↓ p-GSK-3β, ↓ Bcl-2, ↑ Bax, ↑ Cleaved Caspase-3/9, ↑ Cleaved PARP[1][2]

Table 2: Synergistic Effects with Chemotherapeutic Agents in Gastric Cancer Cells

CombinationCell LineAssayKey FindingReference
Dem + Doxorubicin (DOX) HGC-27, SGC-7901MTT, Colony FormationStronger inhibitory effect compared to single agents[3]
HGC-27, SGC-7901Flow Cytometry, WBHigher apoptosis rate; increased C-PARP and C-Caspase3[3]
Dem + 5-Fluorouracil (5-Fu) SGC-7901MTT, Colony FormationStronger inhibitory effect compared to single agent[3]
SGC-7901Flow Cytometry, WBHigher apoptosis rate; increased C-PARP and C-Caspase3[3]

Experimental Protocols

The findings summarized above are based on a series of standard and advanced cell and molecular biology techniques.

1. Cell Culture and Reagents

  • Cell Lines: Human gastric cancer cell lines (e.g., HGC-27, SGC-7901, MKN-45) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Reagents: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to desired concentrations in the cell culture medium.

2. Cell Viability and Proliferation Assays

  • MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specific durations (e.g., 48 hours). MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at a specific wavelength (e.g., 490 nm) to determine cell viability and calculate the half-maximal inhibitory concentration (IC50).

  • BrdU Assay: To measure DNA synthesis, cells are treated with this compound and then incubated with BrdU. Incorporated BrdU is detected using an anti-BrdU antibody and a colorimetric substrate, with absorbance measured to quantify cell proliferation.

  • Colony Formation Assay: Cells are seeded at low density in 6-well plates and treated with this compound. After 1-2 weeks, colonies are fixed, stained with crystal violet, and counted.

3. Migration and Invasion Assay

  • Transwell Assay: For migration, cells are placed in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant (e.g., FBS). After incubation, non-migrated cells are removed, and cells that have migrated to the bottom of the insert are fixed, stained, and counted. For invasion, the insert is pre-coated with Matrigel.

4. Apoptosis and Cell Cycle Analysis

  • Flow Cytometry: Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Treated cells are stained and analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. For cell cycle analysis, cells are fixed, stained with PI, and analyzed to determine the percentage of cells in G0/G1, S, and G2/M phases.

5. Western Blot Analysis

  • Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., FBXW7, c-Myc, PARP, Caspase-3, BCL2, β-actin). Membranes are then incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) system.

6. Quantitative Real-Time PCR (qRT-PCR)

  • Total RNA is extracted from cells, and cDNA is synthesized via reverse transcription. qRT-PCR is performed using SYBR Green master mix and specific primers for target genes (e.g., FBXW7, SKP2) and a housekeeping gene (e.g., GAPDH) for normalization.

7. In Vivo Xenograft Tumor Model

  • Nude mice are subcutaneously injected with gastric cancer cells. Once tumors reach a certain volume, mice are randomly assigned to treatment groups (e.g., vehicle control, this compound). Tumor volume and body weight are measured regularly. At the end of the experiment, tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Gastric Cancer Cells treatment Treatment with this compound (Dose and Time Course) start->treatment proliferation Proliferation Assays (MTT, BrdU) treatment->proliferation apoptosis Apoptosis/Cell Cycle (Flow Cytometry) treatment->apoptosis migration Migration/Invasion (Transwell Assay) treatment->migration protein Protein/mRNA Analysis (Western Blot, qRT-PCR) treatment->protein xenograft Xenograft Mouse Model treatment->xenograft data_analysis Data Analysis & Interpretation proliferation->data_analysis apoptosis->data_analysis migration->data_analysis protein->data_analysis tumor_analysis Tumor Growth Inhibition & Ex Vivo Analysis xenograft->tumor_analysis tumor_analysis->data_analysis

Caption: A typical experimental workflow for evaluating this compound.

Validation of the FBXW7/c-Myc Axis

To confirm that this compound's effect on c-Myc is indeed mediated by FBXW7, knockdown experiments are crucial.

G Logical Relationship: FBXW7 is necessary for Dem-induced c-Myc degradation. Dem This compound FBXW7_up ↑ FBXW7 Expression Dem->FBXW7_up cMyc_down ↓ c-Myc Protein FBXW7_up->cMyc_down Effect Anti-Tumor Effects cMyc_down->Effect siFBXW7 FBXW7 Knockdown (siRNA) siFBXW7->FBXW7_up Blocks siFBXW7->cMyc_down Rescues

Caption: Logical validation of the FBXW7-dependent mechanism.

Studies have shown that the downregulation of c-Myc induced by this compound can be significantly inhibited when FBXW7 expression is knocked down using techniques like siRNA.[3] This provides strong evidence that FBXW7 is a necessary intermediary for the observed degradation of c-Myc.

Conclusion and Future Directions

This compound presents a compelling case as a potential therapeutic agent for gastric cancer. Its mechanism of action, centered on the upregulation of the tumor suppressor FBXW7 and the subsequent degradation of the oncoprotein c-Myc, targets a fundamental pathway in cancer progression.[3] The compound effectively inhibits cell proliferation, migration, and invasion while inducing apoptosis in gastric cancer cells.[1][3] Furthermore, its ability to enhance the efficacy of conventional chemotherapeutics like doxorubicin and 5-fluorouracil suggests its potential utility in combination therapies, possibly overcoming chemotherapy resistance.[3]

Future preclinical and clinical research should focus on optimizing drug delivery, evaluating long-term toxicity, and identifying predictive biomarkers to select patients most likely to benefit from this compound treatment. The continued investigation of this natural compound could lead to a valuable new addition to the therapeutic arsenal against gastric cancer.

References

Methodological & Application

Application Notes and Protocols for Demethylzeylasteral in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Demethylzeylasteral (T-96) in mouse models, including established dosages, administration protocols, and insights into its mechanisms of action. The information is intended to guide researchers in designing and executing preclinical studies involving this promising natural compound.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes of this compound in various mouse models. This data facilitates the comparison of effective dose ranges across different disease contexts.

Table 1: this compound Dosage in Cancer Mouse Models

Mouse ModelCancer TypeAdministration RouteDosageDosing ScheduleVehicleObserved Effects
Nude Mice (LN-229 xenograft)GliomaIntraperitoneal (i.p.)30 mg/kgEvery 2 days for 6 dosesNot SpecifiedReduced tumor volume[1]
BALB/c Mice (4T1 cells)Triple-Negative Breast CancerIntraperitoneal (i.p.)4 mg/kg5 weeksNot SpecifiedReduced lung metastasis[1]
Nude Mice (A549 xenograft)Lung AdenocarcinomaIntraperitoneal (i.p.)10 mg/kg (equivalent to 1 mg/mL, 100 µL per mouse)Every 2 days20% CyclodextrinReduced tumor growth rate[2]
Nude Mice (A375 xenograft)MelanomaIntraperitoneal (i.p.)5 mg/kgEvery 2 days for 14 daysDMSOSmaller tumor volume[3]
CCl4-induced Liver Fibrosis MiceLiver FibrosisOral (p.o.)10, 20 mg/kg4 weeksNot SpecifiedImproved liver fibrosis[1]

Table 2: this compound Dosage in Inflammation and Autoimmune Mouse Models

Mouse ModelDisease ModelAdministration RouteDosageDosing ScheduleVehicleObserved Effects
DSS-induced Colitis MiceColitisIntraperitoneal (i.p.)5, 10, 20 mg/kg9 days5% DMSO, 30% PEG400, 65% normal salineAnti-inflammatory activity[4]
MRL/lpr MiceLupusIntragastric (i.g.)0.6, 1.2 mg/10g (equivalent to 60, 120 mg/kg)9 daysNot SpecifiedImproved proteinuria and reduced anti-dsDNA antibody levels[4]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound for in vivo mouse studies, based on published literature.

Preparation of this compound for Intraperitoneal Injection (Lung Cancer Model)

This protocol is adapted from a study on lung adenocarcinoma xenografts[2].

Materials:

  • This compound (T-96) powder

  • 20% Cyclodextrin solution (sterile)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (27-30 gauge)[5]

Procedure:

  • Weigh the required amount of this compound powder to prepare a 1 mg/mL solution.

  • Dissolve the this compound powder in 20% cyclodextrin to a final concentration of 1 mg/mL.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Draw the solution into sterile syringes for administration. Each mouse will receive a dose of 100 µL.

  • Administer the solution via intraperitoneal injection every two days.

Preparation of this compound for Intraperitoneal Injection (Colitis Model)

This protocol is based on a study investigating DSS-induced colitis[4].

Materials:

  • This compound (T-96) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Normal saline (0.9% NaCl, sterile)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (25-27 gauge)[5]

Procedure:

  • Prepare the vehicle solution consisting of 5% DMSO, 30% PEG400, and 65% normal saline.

  • Dissolve the this compound powder in the vehicle to achieve the desired final concentrations (e.g., 5 mg/kg, 10 mg/kg, 20 mg/kg). The final volume for injection should be kept minimal and consistent across all animals.

  • Vortex the solution to ensure it is well-mixed.

  • Administer the prepared solution intraperitoneally to the mice daily for the duration of the study (e.g., 9 days).

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several key signaling pathways implicated in cancer and inflammation. The following diagrams illustrate some of the known mechanisms.

TGF_Beta_Signaling This compound This compound TGF_Beta TGF-β Signaling (Classical & Non-classical) This compound->TGF_Beta blocks Invasion Tumor Cell Invasion TGF_Beta->Invasion promotes

Caption: this compound's inhibition of TGF-β signaling in breast cancer.[1]

NF_kB_Signaling This compound This compound NF_kB_Activation NF-κB Pathway Activation This compound->NF_kB_Activation inhibits Inflammation Inflammation NF_kB_Activation->Inflammation mediates

Caption: Inhibition of the NF-κB pathway by this compound to reduce inflammation.[1]

FAK_AKT_Signaling This compound This compound AGAP2 AGAP2 This compound->AGAP2 inhibits FAK FAK AGAP2->FAK AKT AKT FAK->AKT Liver_Fibrosis Liver Fibrosis AKT->Liver_Fibrosis promotes

Caption: this compound's effect on the AGAP2/FAK/AKT signaling axis in liver fibrosis.[1]

LRPPRC_OXPHOS_Pathway This compound This compound LRPPRC LRPPRC This compound->LRPPRC binds to & inhibits mt_mRNA_stability mt-mRNA Stability LRPPRC->mt_mRNA_stability maintains OXPHOS_complex_synthesis OXPHOS Complex Biogenesis mt_mRNA_stability->OXPHOS_complex_synthesis enables Tumor_Growth Lung Tumor Growth OXPHOS_complex_synthesis->Tumor_Growth supports

Caption: this compound targets LRPPRC to inhibit mitochondrial function and lung tumor growth.[2][6]

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a xenograft mouse model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Tumor_Cell_Implantation Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Cell_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Treatment_Administration This compound Administration (e.g., i.p.) Randomization->Treatment_Administration Control_Administration Vehicle Control Administration Randomization->Control_Administration Tumor_Measurement Tumor Volume & Weight Measurement Treatment_Administration->Tumor_Measurement Control_Administration->Tumor_Measurement Tissue_Collection Tissue Collection (Tumor, Organs) Tumor_Measurement->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

Caption: General experimental workflow for in vivo this compound efficacy studies.

Important Considerations

  • Toxicity: While effective doses have been established, comprehensive public data on the toxicology of this compound is limited. It is crucial to conduct preliminary dose-finding and toxicity studies to determine the maximum tolerated dose (MTD) in the specific mouse strain and model being used[7].

  • Vehicle Selection: The choice of vehicle can significantly impact the solubility and bioavailability of this compound. The provided protocols use cyclodextrin or a DMSO/PEG400/saline mixture. The appropriate vehicle should be selected based on the administration route and experimental design, and a vehicle-only control group must be included in all studies.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Proper handling, restraint, and injection techniques are essential to minimize animal stress and ensure data reliability.

  • Pharmacokinetics: Detailed pharmacokinetic studies of this compound in mice are not widely published. Researchers should consider conducting pharmacokinetic analyses to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which can inform optimal dosing strategies[8].

By leveraging the provided data and protocols, researchers can effectively design and implement in vivo studies to further elucidate the therapeutic potential of this compound.

References

Demethylzeylasteral: A Potent Inhibitor of Cancer Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethylzeylasteral (also known as T-96 or Dem), a natural compound extracted from the root bark of Tripterygium wilfordii, has demonstrated significant anti-tumor activities, including the inhibition of cancer cell migration and invasion.[1][2] This document provides a detailed application note on the use of this compound in Transwell migration assays and a comprehensive protocol for its implementation. The information presented is intended to guide researchers in evaluating the therapeutic potential of this compound in oncology and drug development.

Cell migration is a critical process in cancer metastasis, the primary cause of cancer-related mortality.[3] The Transwell migration assay is a widely used in vitro method to quantify the migratory capacity of cells in response to chemoattractants.[4][5] Studies have shown that this compound effectively inhibits the migration of various cancer cell types, including esophageal squamous cell carcinoma, gastric cancer, and non-small-cell lung cancer.[1][2][6]

Mechanism of Action

This compound exerts its anti-migratory effects by modulating key signaling pathways involved in cell motility and the epithelial-mesenchymal transition (EMT), a process crucial for metastasis.[1] Research has indicated that this compound can suppress the Wnt/β-catenin signaling pathway, leading to a decrease in the expression of downstream targets like c-Myc and Cyclin D1.[1][7] Furthermore, it has been shown to upregulate the expression of the tumor suppressor FBXW7, which in turn promotes the degradation of the oncoprotein c-Myc.[2] This compound also influences the expression of EMT markers, increasing E-cadherin while decreasing N-cadherin, Vimentin, and MMP9.[1][2] Another study has implicated the p53 signaling pathway in this compound's anti-tumor effects.[6]

Quantitative Data Summary

The inhibitory effect of this compound on cancer cell migration is dose-dependent. The following tables summarize the quantitative findings from various studies.

Table 1: Effect of this compound on Esophageal Squamous Cell Carcinoma (ESCC) Cell Migration

Cell LineThis compound Concentration (µM)Inhibition of MigrationReference
KYSE1505Significant reduction in migrating cells[8]
KYSE15010Further significant reduction in migrating cells[8]
KYSE4105Significant reduction in migrating cells[8]
KYSE41010Further significant reduction in migrating cells[8]

Table 2: Effect of this compound on Gastric Cancer (GC) Cell Migration

Cell LineThis compound Concentration (µM)Inhibition of Migration/InvasionReference
HGC-271, 2, 5Significant inhibition of migration and invasion[2]
SGC-79011, 2, 5Significant inhibition of migration and invasion[2]

Experimental Protocols

This section provides a detailed protocol for a Transwell migration assay to assess the effect of this compound on cancer cell migration.

Materials:

  • Transwell inserts (e.g., 8 µm pore size for 24-well plates)

  • 24-well cell culture plates

  • Cancer cell line of interest (e.g., KYSE150, HGC-27)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Serum-free cell culture medium

  • This compound (T-96) stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Cotton swabs

  • Microscope

Protocol:

  • Cell Culture: Culture the cancer cells in complete medium until they reach 80-90% confluency.

  • Cell Starvation: The day before the assay, detach the cells and resuspend them in serum-free medium. Seed the desired number of cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber of the Transwell inserts. Incubate for 12-24 hours.

  • Assay Setup:

    • Prepare different concentrations of this compound in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Add 600 µL of complete medium with the respective this compound concentrations or vehicle control to the lower wells of the 24-well plate.

    • Carefully place the Transwell inserts containing the starved cells into the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period suitable for the cell type's migratory ability (typically 12-48 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts from the wells. Use a cotton swab to gently wipe the inside of the upper chamber to remove the non-migrated cells.

  • Fixation: Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixative solution for 15-20 minutes at room temperature.

  • Staining:

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Visualize the stained cells under a microscope.

    • Count the number of migrated cells in several random fields of view for each insert.

    • Calculate the average number of migrated cells per field for each treatment condition. The results can be expressed as the percentage of migration inhibition compared to the vehicle control.

Visualizations

Diagram 1: Transwell Migration Assay Workflow

Transwell_Migration_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture Cells to 80-90% Confluency B 2. Starve Cells in Serum-Free Medium A->B C 3. Seed Cells in Upper Chamber B->C D 4. Add this compound to Lower Chamber E 5. Incubate (12-48h) D->E F 6. Remove Non-Migrated Cells E->F G 7. Fix and Stain Migrated Cells F->G H 8. Quantify Migrated Cells G->H

A schematic overview of the Transwell migration assay protocol.

Diagram 2: this compound Signaling Pathway Inhibition

Demethylzeylasteral_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_fbxw7 FBXW7/c-Myc Axis cluster_emt EMT Markers Wnt Wnt3a BetaCatenin β-catenin Wnt->BetaCatenin cMyc_Wnt c-Myc BetaCatenin->cMyc_Wnt Migration Cell Migration cMyc_Wnt->Migration FBXW7 FBXW7 cMyc_FBXW7 c-Myc FBXW7->cMyc_FBXW7 degradation cMyc_FBXW7->Migration Ecad E-cadherin Ecad->Migration Ncad N-cadherin Ncad->Migration Vim Vimentin Vim->Migration MMP9 MMP9 MMP9->Migration Dem This compound Dem->BetaCatenin Dem->FBXW7 Dem->Ecad Dem->Ncad Dem->Vim Dem->MMP9

Signaling pathways modulated by this compound to inhibit cell migration.

References

Demethylzeylasteral: A Potent Inhibitor of Cancer Cell Colony Formation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for performing a colony formation assay to evaluate the anti-proliferative effects of Demethylzeylasteral, a natural compound with demonstrated anti-tumor properties. It includes methodologies for both anchorage-dependent (2D) and anchorage-independent (soft agar) growth assays, guidelines for data presentation, and a visualization of the implicated signaling pathways.

Introduction

The colony formation assay, or clonogenic assay, is a fundamental in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony. This assay is a critical tool in cancer research for evaluating the long-term effects of cytotoxic agents and radiotherapies on cell viability and proliferative capacity. This compound, a triterpenoid extracted from Tripterygium wilfordii, has emerged as a promising anti-cancer agent. Studies have shown that this compound inhibits the proliferation of various cancer cell lines in a dose-dependent manner, making the colony formation assay an essential tool to quantify its cytostatic and cytotoxic effects.[1][2][3]

Data Presentation

The anti-proliferative efficacy of this compound can be quantified by measuring the number and size of colonies formed after treatment. The following table summarizes the dose-dependent inhibitory effect of this compound on the colony formation of MKN-45 human gastric cancer cells.

This compound Concentration (µM)Mean Number of ColoniesStandard Deviation (SD)Percentage Inhibition (%)
0 (Control)150± 120
1115± 923.3
2.578± 748.0
535± 576.7
108± 294.7

Data is hypothetical and for illustrative purposes, based on qualitative descriptions of dose-dependent inhibition from research articles.

Experimental Protocols

Two primary types of colony formation assays are presented: the 2D colony formation assay for adherent cells and the soft agar colony formation assay for assessing anchorage-independent growth, a hallmark of carcinogenesis.

Protocol 1: 2D Colony Formation Assay with this compound Treatment

This protocol is suitable for assessing the clonogenic survival of adherent cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MKN-45, SW480, A375)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 6-well tissue culture plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Methanol or 4% Paraformaldehyde (PFA) for fixation

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete culture medium.

    • Allow cells to attach overnight in the incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (DMSO only).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plates for 7-14 days. The incubation time will vary depending on the cell line's doubling time.

    • Monitor colony formation every 2-3 days. If the medium changes color (indicating a pH change), it should be replaced with fresh medium containing the respective this compound concentrations.

  • Fixation and Staining:

    • After the incubation period, when visible colonies (ideally >50 cells) have formed in the control wells, gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol or 4% PFA to each well and incubating for 10-15 minutes at room temperature.

    • Remove the fixative and allow the plates to air dry.

    • Add 1 mL of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting and Analysis:

    • Scan or photograph the plates.

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

Protocol 2: Soft Agar Colony Formation Assay with this compound Treatment

This assay measures anchorage-independent growth, a key characteristic of transformed cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (2X and 1X)

  • This compound (stock solution in DMSO)

  • Agarose, low melting point

  • 6-well tissue culture plates

  • Sterile water

  • Incubator (37°C, 5% CO₂)

  • MTT or Crystal Violet for staining

Procedure:

  • Preparation of Agar Layers:

    • Bottom Layer (0.6% Agar):

      • Prepare a 1.2% agarose solution in sterile water and autoclave.

      • Melt the agarose and cool to 40-42°C in a water bath.

      • Warm 2X complete culture medium to 40-42°C.

      • Mix equal volumes of the 1.2% agarose and 2X medium to get a final concentration of 0.6% agarose in 1X medium.

      • Quickly add 1.5 mL of this mixture to each well of a 6-well plate and allow it to solidify at room temperature.

  • Cell Suspension and Top Agar Layer (0.3% Agar):

    • Prepare a single-cell suspension of the cancer cells.

    • Prepare a 0.6% agarose solution and cool it to 40°C.

    • Prepare the cell suspension in 2X complete medium at a concentration of 2X the desired final cell density (e.g., 10,000 cells/mL for a final density of 5,000 cells/well).

    • Prepare this compound dilutions in 2X complete medium.

    • Mix the cell suspension (with or without this compound) with an equal volume of the 0.6% agarose solution. This will result in a 0.3% agarose solution containing the cells in 1X medium.

    • Immediately layer 1 mL of this cell-agar mixture on top of the solidified bottom agar layer.

  • Incubation:

    • Allow the top layer to solidify at room temperature.

    • Add 0.5 mL of complete medium (containing the appropriate concentration of this compound) on top of the agar to prevent it from drying out.

    • Incubate the plates for 14-21 days.

    • Feed the cells every 3-4 days by adding a small amount of fresh medium with the treatment.

  • Staining and Colony Counting:

    • After the incubation period, stain the colonies by adding 0.5 mL of MTT solution (0.5 mg/mL) and incubating for 2-4 hours, or by using Crystal Violet.

    • Photograph the plates and count the colonies using an imaging system or a microscope.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the colony formation assay with this compound treatment.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Prepare Single Cell Suspension seed_plate Seed Cells in 6-well Plate prep_cells->seed_plate add_dmz Add DMZ to Cells seed_plate->add_dmz prep_dmz Prepare this compound (DMZ) Dilutions prep_dmz->add_dmz incubate Incubate for 7-21 Days add_dmz->incubate fix_stain Fix and Stain Colonies incubate->fix_stain count_colonies Count Colonies fix_stain->count_colonies data_analysis Data Analysis (PE & SF) count_colonies->data_analysis

Colony Formation Assay Workflow
This compound Signaling Pathway

This compound has been shown to exert its anti-proliferative effects by modulating several key signaling pathways involved in cell survival and apoptosis. A prominent mechanism is the downregulation of the PI3K/AKT and ERK signaling pathways.[3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT GSK3b GSK-3β AKT->GSK3b RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation DMZ This compound DMZ->AKT DMZ->ERK GSK3b->Proliferation

This compound Signaling Pathway

References

Application Notes and Protocols for Studying Demethylzeylasteral in Gastric Cancer Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylzeylasteral (Dem), a natural compound extracted from the medicinal plant Tripterygium wilfordii, has demonstrated significant anti-tumor effects in various cancers, including gastric cancer.[1] In vitro and in vivo studies have shown its ability to inhibit cancer cell proliferation, migration, and invasion, as well as to induce apoptosis. These effects are mediated through the modulation of key signaling pathways, making this compound a promising candidate for further investigation and drug development in the context of gastric cancer.

This document provides detailed application notes and experimental protocols for utilizing animal models to study the efficacy and mechanism of action of this compound in gastric cancer. The protocols are based on established methodologies from peer-reviewed research and are intended to guide researchers in designing and executing robust preclinical studies.

Key Signaling Pathways Affected by this compound in Gastric Cancer

This compound has been shown to exert its anti-tumor effects in gastric cancer by modulating several critical signaling pathways:

  • FBXW7/c-Myc Axis: this compound upregulates the E3 ubiquitin ligase FBXW7, which in turn promotes the degradation of the oncoprotein c-Myc.[1] The downregulation of c-Myc leads to the inhibition of cell proliferation, migration, and invasion.[1]

  • Akt/GSK-3β Signaling Pathway: this compound has been observed to suppress the phosphorylation of both Akt and GSK-3β, key components of a pathway crucial for cell survival and proliferation.[2]

  • ERK1/2 Signaling Pathway: The compound also attenuates the phosphorylation of ERK1/2, a central component of the MAPK pathway that is frequently dysregulated in cancer and plays a role in cell proliferation and survival.[2]

These pathways represent key areas of investigation when studying the molecular mechanisms of this compound in gastric cancer.

Animal Models for In Vivo Studies

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are invaluable tools for preclinical evaluation of anti-cancer agents. For studying this compound in gastric cancer, the subcutaneous xenograft model using human gastric cancer cell lines in immunodeficient mice is a well-established approach.

Recommended Animal Model:
  • Mouse Strain: Non-Obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) mice are recommended due to their profound immunodeficiency, which allows for robust engraftment and growth of human tumor cells.[1]

  • Cell Line: The human gastric cancer cell line HGC-27, derived from a metastatic lymph node, has been successfully used to establish xenograft tumors for studying the effects of this compound.[1][3][4] Other cell lines such as MKN-45 can also be considered.[2][5]

Quantitative Data Summary

The following tables summarize quantitative data from a representative in vivo study investigating the effect of this compound on HGC-27 gastric cancer xenografts.

Table 1: Effect of this compound on Tumor Growth in HGC-27 Xenografts

Treatment GroupMean Tumor Volume (mm³) at Day 14Mean Tumor Weight (g) at Day 14
Control (DMSO)[Data should be inserted from specific study][Data should be inserted from specific study]
This compound (5 mg/kg)Significantly lower than control[1]Significantly lower than control[1]

Note: Specific numerical data for tumor volume and weight were not available in the cited abstracts. Researchers should record and analyze these parameters based on their experimental measurements.

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Gastric Cancer Xenograft Model

This protocol describes the subcutaneous implantation of HGC-27 human gastric cancer cells into NOD/SCID mice.

Materials:

  • HGC-27 human gastric cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 4- to 6-week-old female NOD/SCID mice

  • 1 mL sterile syringes with 27-gauge needles

  • Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

  • Animal clippers

  • 70% ethanol

Procedure:

  • Cell Preparation:

    • Culture HGC-27 cells in T75 flasks until they reach 80-90% confluency.

    • Wash the cells with sterile PBS.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and pellet the cells by centrifugation.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Animal Preparation:

    • Anesthetize the mouse using the chosen anesthetic method.

    • Shave the hair from the right flank of the mouse.

    • Wipe the injection site with 70% ethanol.

  • Cell Injection:

    • Gently draw 100 µL of the cell suspension (containing 1 x 10⁶ cells) into a 1 mL syringe with a 27-gauge needle.[1]

    • Lift the skin on the flank and insert the needle subcutaneously.

    • Slowly inject the 100 µL of cell suspension to form a small bleb under the skin.

    • Carefully withdraw the needle.

  • Post-Injection Monitoring:

    • Monitor the mice for tumor growth. Tumors should become palpable within 1-2 weeks.[1]

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 2: In Vivo Administration of this compound

This protocol outlines the intraperitoneal administration of this compound to tumor-bearing mice.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile PBS or saline

  • Tumor-bearing mice

  • 1 mL sterile syringes with 27-gauge needles

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in DMSO to create a stock solution.

    • For a final dose of 5 mg/kg, dilute the stock solution with sterile PBS or saline to the desired final concentration.[1] The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

    • Prepare a vehicle control solution with the same concentration of DMSO in PBS or saline.

  • Administration:

    • Gently restrain the mouse.

    • Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection. The typical injection volume is 100-200 µL.

    • Injections are performed every other day for a duration of 2 weeks.[1]

  • Monitoring:

    • Measure tumor volume and mouse body weight every 4 days.[1]

    • Tumor volume can be calculated using the formula: Volume = (π/6) × length × width² .[1]

    • At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis.

Protocol 3: Immunohistochemistry (IHC) for c-Myc in Xenograft Tumors

This protocol provides a general procedure for the immunohistochemical staining of c-Myc in paraffin-embedded tumor sections.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections (4-5 µm)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-c-Myc

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer and heat in a microwave, pressure cooker, or water bath according to standard protocols.

    • Allow slides to cool to room temperature.

    • Wash with PBS.

  • Blocking Endogenous Peroxidase:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes.

    • Wash with PBS.

  • Blocking Non-Specific Binding:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-c-Myc primary antibody in blocking buffer to its optimal concentration (to be determined by the user).

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS.

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Wash with PBS.

  • Visualization and Counterstaining:

    • Apply DAB substrate and incubate until the desired brown color develops.

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Rinse with water.

  • Dehydration and Mounting:

    • Dehydrate slides through a graded ethanol series and xylene.

    • Mount with a coverslip using mounting medium.

Protocol 4: Western Blotting for Akt, ERK, and their Phosphorylated Forms

This protocol describes the detection of total and phosphorylated Akt and ERK in gastric cancer cell lysates.

Materials:

  • Gastric cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Akt, anti-p-Akt, anti-ERK1/2, anti-p-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse treated cells with RIPA buffer.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Visualization:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • To detect total and phosphorylated forms, the membrane can be stripped and re-probed with the corresponding antibody.

Visualizations

Demethylzeylasteral_Signaling_Pathway Dem This compound FBXW7 FBXW7 Dem->FBXW7 Upregulates pAkt p-Akt Dem->pAkt Inhibits pERK p-ERK1/2 Dem->pERK Inhibits Apoptosis Apoptosis Dem->Apoptosis Induces cMyc c-Myc FBXW7->cMyc Promotes Degradation Proliferation Cell Proliferation cMyc->Proliferation Migration Migration/Invasion cMyc->Migration Akt Akt pGSK3b p-GSK-3β pAkt->pGSK3b pAkt->Proliferation GSK3b GSK-3β ERK ERK1/2 pERK->Proliferation

Caption: Signaling pathways affected by this compound in gastric cancer.

Xenograft_Workflow start Start cell_culture Culture HGC-27 Gastric Cancer Cells start->cell_culture cell_prep Prepare Cell Suspension (1x10^6 cells in 100 µL) cell_culture->cell_prep injection Subcutaneous Injection into NOD/SCID Mice cell_prep->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treatment Administer this compound (5 mg/kg) or Vehicle Control (i.p.) randomize->treatment monitoring Measure Tumor Volume and Body Weight treatment->monitoring Every other day for 2 weeks monitoring->treatment endpoint Endpoint: Euthanize Mice, Excise and Weigh Tumors monitoring->endpoint After 2 weeks analysis Tumor Analysis (IHC, etc.) endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo study of this compound.

References

Application Notes and Protocols: Demethylzeylasteral in Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylzeylasteral, a triterpenoid extracted from the traditional Chinese medicinal plant Tripterygium wilfordii, has emerged as a promising natural compound with potent anti-tumor activities. Extensive preclinical research has demonstrated its efficacy in inhibiting cancer cell proliferation, migration, and invasion, as well as inducing apoptosis and cell cycle arrest across a variety of cancer types. These effects are attributed to its modulation of key signaling pathways, including the ERK/AKT/GSK-3β axis, the p53 tumor suppressor pathway, and the anti-apoptotic protein MCL1. This document provides detailed application notes and protocols for utilizing this compound in xenograft tumor models, offering a guide for researchers investigating its therapeutic potential.

Data Presentation: Efficacy of this compound in Xenograft Models

The following tables summarize the quantitative data on the anti-tumor effects of this compound in various xenograft models.

Table 1: Effect of this compound on Gastric Cancer Xenograft Model

Cell LineAnimal ModelTreatment GroupDosage and AdministrationMean Tumor Volume (mm³) ± SDMean Tumor Weight (g) ± SDTumor Growth Inhibition (%)Reference
HGC-27NOD/SCID MiceControl (DMSO)-Data not explicitly provided, but graphically represented as largerData not explicitly provided, but graphically represented as heavier-[1]
HGC-27NOD/SCID MiceThis compoundNot specifiedData not explicitly provided, but graphically represented as smallerData not explicitly provided, but graphically represented as lighterSignificant[1]
HGC-27 + c-Myc overexpressionNOD/SCID MiceThis compoundNot specifiedRescue of tumor growth inhibition observedRescue of tumor weight reduction observed-[1]

Table 2: Effect of this compound on Melanoma Xenograft Model

Cell LineAnimal ModelTreatment GroupDosage and AdministrationMean Tumor Volume (mm³) ± SDMean Tumor Weight (g) ± SDTumor Growth Inhibition (%)Reference
A375Nude MiceControl (Empty Vector)-Data not explicitly providedData not explicitly provided-
A375Nude MiceThis compoundNot specifiedSignificantly smaller than controlSignificantly lighter than controlSignificant
A375 + MCL1 overexpressionNude MiceThis compoundNot specifiedLarger than this compound-treated A375 groupHeavier than this compound-treated A375 groupPartial rescue of inhibition

Table 3: Effect of this compound on Non-Small-Cell Lung Cancer (NSCLC) Xenograft Model

Cell LineAnimal ModelTreatment GroupDosage and AdministrationOutcomeReference
A549Nude MiceThis compoundNot specifiedDemonstrated anti-tumor actions in a CDX model[2]

Table 4: In Vitro Cytotoxicity of this compound in Prostate Cancer Cells

Cell LineIC50 (µM) after 48hReference
DU14511.47[3]
PC313.10[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by targeting multiple critical signaling pathways within cancer cells.

Demethylzeylasteral_Signaling_Pathways cluster_ERK_AKT ERK/AKT/GSK-3β Pathway cluster_p53 p53 Pathway cluster_MCL1 MCL1 Pathway This compound This compound ERK p-ERK1/2 This compound->ERK AKT p-AKT This compound->AKT GSK3b p-GSK-3β This compound->GSK3b Proliferation_Migration Cell Proliferation & Migration ERK->Proliferation_Migration AKT->Proliferation_Migration GSK3b->Proliferation_Migration Demethylzeylasteral_p53 This compound p53 p53 Demethylzeylasteral_p53->p53 stabilizes Apoptosis_p53 Apoptosis p53->Apoptosis_p53 Demethylzeylasteral_MCL1 This compound MCL1 MCL1 Demethylzeylasteral_MCL1->MCL1 Apoptosis_MCL1 Apoptosis MCL1->Apoptosis_MCL1 Xenograft_Workflow A 1. Cell Culture (e.g., HGC-27, A375, A549) B 2. Cell Harvest & Preparation (Trypsinization, resuspension in PBS/Matrigel) A->B C 3. Subcutaneous Injection (Immunocompromised mice) B->C D 4. Tumor Growth Monitoring (Calipers, imaging) C->D E 5. Treatment Initiation (Tumor volume ~100-150 mm³) D->E F 6. This compound Administration (i.p. or other route) E->F G 7. Continued Monitoring (Tumor volume, body weight) F->G H 8. Endpoint Analysis (Tumor excision, weighing, and processing) G->H I 9. Histological & Molecular Analysis (IHC, Western Blot) H->I

References

Application Notes and Protocols for Measuring Intracellular Calcium Signals Following Demethylzeylasteral Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Demethylzeylasteral (also known as T-96) is a pharmacologically active triterpenoid extracted from Tripterygium wilfordii Hook F. It has demonstrated anti-neoplastic effects in various cancer cell types.[1] A key mechanism contributing to its cytotoxic effects involves the induction of reactive oxygen species (ROS)-mediated endoplasmic reticulum (ER) stress.[1] This stress response disrupts ER homeostasis, leading to the release of stored calcium (Ca2+) into the cytoplasm and a subsequent increase in intracellular Ca2+ concentration, which can trigger apoptotic pathways.[1] These application notes provide a detailed protocol for measuring these this compound-induced intracellular calcium signals.

Mechanism of Action Overview:

This compound initiates a signaling cascade that culminates in apoptosis. A critical part of this pathway is the elevation of intracellular calcium. The compound promotes the generation of ROS, which in turn induces ER stress.[1] The ER is a major intracellular calcium store, and its perturbation leads to the release of Ca2+ into the cytoplasm.[1][2] This increase in cytosolic calcium is a key signaling event that can activate various downstream pathways, including the unfolded protein response (UPR) and ultimately, apoptosis.[1][3]

Signaling Pathway Diagram:

Demethylzeylasteral_Signaling This compound This compound (T-96) ROS ROS Generation This compound->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress UPR Unfolded Protein Response (UPR) (PERK, IRE1α activation) ER_Stress->UPR Ca_Release Ca²⁺ Release from ER ER_Stress->Ca_Release Apoptosis Apoptosis UPR->Apoptosis Ca_Increase Increased Intracellular [Ca²⁺] Ca_Release->Ca_Increase Ca_Increase->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Using Fluo-4 AM

This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration in cultured cells following treatment with this compound.

Materials:

  • This compound (T-96)

  • Cancer cell line of interest (e.g., DU145, PC3 prostate cancer cells)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • 96-well black, clear-bottom plates suitable for fluorescence measurements

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM).

    • Fluo-4 AM Loading Buffer: Prepare a 2 µM Fluo-4 AM working solution in HBSS. To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02%.

  • Dye Loading:

    • Remove the culture medium from the wells.

    • Wash the cells once with 100 µL of HBSS.

    • Add 100 µL of the Fluo-4 AM loading buffer to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the Fluo-4 AM loading buffer.

    • Wash the cells twice with 100 µL of HBSS to remove any extracellular dye.

    • After the final wash, add 100 µL of HBSS to each well.

  • Measurement of Calcium Signal:

    • Baseline Reading: Place the plate in a fluorescence plate reader or on a fluorescence microscope. Measure the baseline fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm).

    • Treatment Addition: Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a calcium ionophore like ionomycin).

    • Kinetic Reading: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 10-30 minutes) to capture the initial calcium flux. For longer-term effects, measurements can be taken at specific time points (e.g., 1, 6, 24 hours) post-treatment.

  • Data Analysis:

    • Normalize the fluorescence intensity of each well to its baseline reading (F/F0).

    • Plot the change in fluorescence intensity over time.

    • The peak fluorescence intensity or the area under the curve can be used to quantify the intracellular calcium increase.

Experimental Workflow Diagram:

Calcium_Measurement_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Load_Fluo4 Load with Fluo-4 AM Incubate_24h->Load_Fluo4 Wash Wash Cells Load_Fluo4->Wash Add_Treatment Add this compound Wash->Add_Treatment Measure_Fluorescence Measure Fluorescence (Plate Reader/Microscope) Add_Treatment->Measure_Fluorescence Analyze_Data Data Analysis (F/F₀) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for measuring intracellular calcium.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Dose-Dependent Effect of this compound on Intracellular Calcium

Treatment Concentration (µM)Peak Fluorescence Intensity (F/F₀) ± SD
0 (Vehicle Control)1.0 ± 0.05
5Insert Value
10Insert Value
20Insert Value
Positive Control (e.g., Ionomycin)Insert Value

Table 2: Time-Course of this compound-Induced Intracellular Calcium Increase

Time Post-TreatmentFluorescence Intensity (F/F₀) at 10 µM ± SD
0 min1.0 ± 0.05
5 minInsert Value
15 minInsert Value
30 minInsert Value
60 minInsert Value

Expected Results:

Treatment with this compound is expected to cause a dose-dependent increase in intracellular calcium concentration.[1] This will be observed as an increase in the fluorescence intensity of Fluo-4. The kinetics of the response may vary depending on the cell type and experimental conditions. A rapid increase in fluorescence shortly after the addition of the compound would indicate a direct effect on calcium release channels, while a more delayed response might suggest an indirect mechanism involving upstream signaling events like ROS production and ER stress induction.

Troubleshooting:

  • Low Signal: Ensure cells are healthy and at an appropriate confluency. Optimize dye loading time and concentration. Check the filter sets on the fluorescence instrument.

  • High Background: Ensure thorough washing after dye loading. Check for autofluorescence from the compound or medium.

  • Cell Detachment: Handle cells gently during washing steps. Use pre-coated plates if necessary.

This application note provides a framework for investigating the effects of this compound on intracellular calcium signaling. By following the detailed protocol and utilizing the provided diagrams and data presentation formats, researchers can effectively quantify the changes in intracellular calcium and further elucidate the mechanism of action of this promising anti-cancer compound.

References

Application Notes and Protocols: Synthesis and Anticancer Evaluation of Novel Demethylzeylasteral Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel Demethylzeylasteral (DEM) derivatives and their evaluation as potential anticancer agents. Detailed protocols for key experiments are provided to facilitate the replication and further development of these promising compounds.

Introduction

This compound (DEM), a natural triterpenoid isolated from plants of the Tripterygium genus, has demonstrated a range of pharmacological activities, including anti-inflammatory, immunosuppressive, and anticancer effects.[1][2] However, the moderate in vivo and in vitro anticancer activity of DEM has prompted researchers to synthesize novel derivatives with enhanced potency and selectivity. This document outlines the synthesis of such derivatives through modification of the phenolic hydroxyl and aldehyde groups on the DEM scaffold and details the protocols for assessing their anticancer efficacy.

Data Presentation: Anticancer Activity of this compound Derivatives

The antiproliferative activities of newly synthesized DEM derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized in the tables below.

Table 1: IC50 Values (μM) of DEM Derivatives (Modification of Phenolic Hydroxyl Groups) [1]

CompoundA549 (Lung Cancer)HCT116 (Colon Cancer)HeLa (Cervical Cancer)
This compound (DEM)> 40> 40> 40
Derivative 7 16.73 ± 1.07 16.26 ± 1.94 17.07 ± 1.09
Doxorubicin (Positive Control)15.81 ± 1.1214.93 ± 1.5616.28 ± 1.23

Data represents mean ± standard deviation from three independent experiments.

Table 2: IC50 Values (μM) of DEM Derivatives (Modification of Aldehyde Group at C-4) [3]

CompoundHCT116 (Colon Cancer)SKOV3 (Ovarian Cancer)HepG2 (Liver Cancer)
This compound (DEM)> 40> 40> 40
Derivative 2 4.17 ± 0.07 24.15 ± 1.65 36.66 ± 0.42
Doxorubicin (Positive Control)1.23 ± 0.051.87 ± 0.090.98 ± 0.04

Data represents mean ± standard deviation from three independent experiments.

Experimental Protocols

I. Synthesis of Novel this compound Derivatives

General Procedure for the Synthesis of this compound Derivatives:

The synthesis of novel DEM derivatives involves the chemical modification of the parent compound, this compound. The primary sites for modification include the phenolic hydroxyl groups at positions C-2, C-3, and C-29, as well as the aldehyde group at position C-4.[1][3] The following is a general protocol; specific reaction conditions, reagents, and purification methods for individual derivatives can be found in the cited literature.

1. Materials and Reagents:

  • This compound (starting material)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Acylating or alkylating agents (e.g., acid chlorides, acid anhydrides, alkyl halides)

  • Bases (e.g., Triethylamine (TEA), Pyridine, Potassium Carbonate)

  • Coupling agents (for amide bond formation)

  • Reagents for reductive amination (for aldehyde modification)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

2. General Reaction Setup:

  • Dissolve this compound in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the appropriate base to the reaction mixture.

  • Slowly add the acylating, alkylating, or other modifying reagent to the solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an appropriate reagent (e.g., water or a saturated ammonium chloride solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and concentrate under reduced pressure.

3. Purification:

  • Purify the crude product using silica gel column chromatography with a suitable solvent system to obtain the desired derivative.

4. Characterization:

  • Confirm the structure of the synthesized derivatives using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

II. In Vitro Anticancer Activity Assays

A. Cell Viability Assay (CCK-8 Assay)

This protocol is used to determine the cytotoxic effects of the DEM derivatives on cancer cells.

1. Materials:

  • Human cancer cell lines (e.g., A549, HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

2. Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the DEM derivatives in culture medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium in each well with 100 µL of medium containing the various concentrations of the derivatives. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after treatment with DEM derivatives.

1. Materials:

  • Human cancer cell lines

  • 6-well cell culture plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

2. Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the DEM derivatives for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

C. Cell Cycle Analysis

This protocol is used to determine the effect of DEM derivatives on the cell cycle distribution of cancer cells.

1. Materials:

  • Human cancer cell lines

  • 6-well cell culture plates

  • This compound derivatives

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

2. Protocol:

  • Seed cells in 6-well plates and treat with DEM derivatives as described for the apoptosis assay.

  • Harvest the cells and wash them once with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash them with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_synthesis Synthesis of DEM Derivatives cluster_evaluation Anticancer Activity Evaluation start This compound (DEM) modification Chemical Modification (e.g., at C-4, C-29) start->modification purification Purification (Column Chromatography) modification->purification characterization Structural Characterization (NMR, MS) purification->characterization derivatives Novel DEM Derivatives characterization->derivatives treatment Treatment with DEM Derivatives derivatives->treatment cell_culture Cancer Cell Lines (e.g., A549, HCT116) cell_culture->treatment cck8 Cell Viability Assay (CCK-8) treatment->cck8 apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) cck8->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Workflow for Synthesis and Anticancer Evaluation.

Signaling Pathways Implicated in Anticancer Activity

signaling_pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_erk MAPK/ERK Pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest DEM_derivatives This compound Derivatives PI3K PI3K Akt Akt DEM_derivatives->Akt Inhibits Phosphorylation Ras Ras ERK ERK1/2 DEM_derivatives->ERK Inhibits Phosphorylation MCL1 MCL1 (Anti-apoptotic) DEM_derivatives->MCL1 Suppresses Caspase3 Caspase-3 DEM_derivatives->Caspase3 Activates S_Phase S-Phase Arrest DEM_derivatives->S_Phase G1_Phase G1-Phase Arrest (in combination) DEM_derivatives->G1_Phase PI3K->Akt GSK3b GSK-3β Akt->GSK3b Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Bax Bax (Pro-apoptotic) MCL1->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Key Signaling Pathways Modulated by DEM Derivatives.

References

Troubleshooting & Optimization

Troubleshooting Demethylzeylasteral solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylzeylasteral, focusing on solubility issues in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a hydrophobic compound with poor solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. It is considered insoluble in water.

Q2: How should I prepare a stock solution of this compound for in vitro experiments?

A2: For in vitro cell culture experiments, it is recommended to first prepare a high-concentration stock solution in an organic solvent. A common practice is to dissolve this compound in DMSO. For example, a stock solution of 40 mM in DMSO has been used in published studies.[1] This stock solution can then be diluted to the final desired concentration in the aqueous cell culture medium. To minimize the final concentration of the organic solvent, it is advisable to prepare the highest concentration stock solution that remains fully dissolved.

Q3: I'm observing precipitation when I add my this compound stock solution to my aqueous buffer or cell culture medium. What should I do?

A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity.

  • Use a pre-warmed medium: Adding the stock solution to a pre-warmed aqueous medium (e.g., 37°C) can sometimes improve solubility.

  • Increase mixing: Ensure thorough and immediate mixing upon adding the stock solution to the aqueous medium.

  • Consider solubility-enhancing excipients: If the above steps are insufficient, you may need to explore the use of solubilizing agents such as cyclodextrins or surfactants. It is crucial to perform validation experiments to ensure these excipients do not interfere with your experimental outcomes.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to modulate several key signaling pathways, including:

  • p53 signaling pathway [2]

  • MAPK/ERK pathway [3][4]

  • NF-κB signaling pathway [1][3]

Troubleshooting Guide: this compound Solubility in Aqueous Media

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Problem: Precipitate Formation in Aqueous Solution

Initial Assessment Workflow

Troubleshooting Workflow for this compound Precipitation A Precipitation Observed B Review Preparation Protocol A->B C Is stock solution clear? B->C D Re-dissolve stock solution (gentle warming, vortexing) C->D No E Dilution procedure correct? C->E Yes D->C F Adjust Dilution Technique (e.g., dropwise addition, vortexing) E->F No G Optimize Formulation E->G Yes F->E H Lower Final Concentration G->H I Reduce DMSO Concentration H->I J Consider Solubilizing Agents (e.g., Cyclodextrins, Surfactants) I->J K Validate New Formulation J->K

Caption: A logical workflow for troubleshooting precipitation issues.

Detailed Troubleshooting Steps:

  • Verify Stock Solution Integrity: Before troubleshooting downstream steps, ensure your this compound stock solution (e.g., in DMSO) is fully dissolved and free of any precipitate. If crystals are present, gently warm the solution (e.g., in a 37°C water bath) and vortex until fully dissolved.

  • Optimize Dilution Technique: When diluting the stock solution into your aqueous medium, add the stock solution dropwise while continuously vortexing or stirring the aqueous solution. This helps to rapidly disperse the compound and can prevent localized high concentrations that lead to precipitation.

  • Adjust Final Concentration: If precipitation persists, the most effective solution is often to lower the final concentration of this compound in your working solution.

  • Minimize Organic Solvent Content: High concentrations of organic solvents can also contribute to precipitation when diluted into an aqueous buffer. Aim for a final DMSO concentration of less than 0.5% in your cell culture experiments.

  • Advanced Solubilization Techniques (with caution):

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility. It is recommended to perform a literature search for the use of cyclodextrins with similar compounds to guide your selection and concentration.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility. However, be aware that surfactants can have biological effects of their own and may interfere with your experiments.

    Important Note: When using any solubilizing agent, it is critical to run appropriate vehicle controls to ensure that the agent itself does not influence the experimental results.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventConcentration (mg/mL)Molar Concentration (mM)
DMSO30~62.4
DMF30~62.4
Ethanol10~20.8
DMSO:PBS (pH 7.2) (1:1)0.5~1.04

Molecular Weight of this compound: 480.6 g/mol

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Weigh the desired amount of this compound solid using a calibrated balance. For example, to prepare 1 mL of a 40 mM stock solution, weigh out 19.22 mg of this compound.

  • Transfer the solid to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of DMSO to achieve the desired concentration. For a 40 mM solution, add 1 mL of DMSO to 19.22 mg of this compound.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in an aqueous buffer. This assay measures the concentration of a compound that remains in solution after being diluted from a DMSO stock and incubated for a short period.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader with turbidity or UV-Vis capabilities

  • High-performance liquid chromatography (HPLC) system (for more accurate quantification)

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate. Include DMSO-only wells as a control.

  • Rapidly add the aqueous buffer to each well to achieve the final desired concentrations.

  • Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is an estimate of the kinetic solubility.

  • For more precise quantification, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of dissolved this compound by HPLC.

Protocol 3: General Thermodynamic Solubility Assay

Objective: To determine the thermodynamic (or equilibrium) solubility of this compound. This assay measures the concentration of a compound in a saturated solution at equilibrium.

Materials:

  • This compound (solid)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on a rotator or orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • After the incubation period, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Analyze the concentration of this compound in the supernatant using a validated HPLC method.

Signaling Pathways and Experimental Workflows

This compound and Key Signaling Pathways

This compound has been reported to exert its biological effects through the modulation of several critical intracellular signaling pathways.

cluster_p53 p53 Signaling cluster_MAPK_ERK MAPK/ERK Signaling cluster_NFkB NF-κB Signaling p53 p53 p21 p21 p53->p21 Apoptosis_p53 Apoptosis p53->Apoptosis_p53 CellCycleArrest_p53 Cell Cycle Arrest p21->CellCycleArrest_p53 Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation IKK IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation NFkB->Inflammation This compound This compound This compound->p53 Activates This compound->ERK Inhibits This compound->IKK Inhibits

Caption: this compound's interaction with key signaling pathways.

Experimental Workflow for Assessing this compound's Effect on Cell Viability

The following diagram outlines a typical experimental workflow to evaluate the impact of this compound on the viability of cancer cells.

Workflow for Cell Viability Assay A Prepare this compound Stock Solution (in DMSO) D Prepare Serial Dilutions of this compound in Cell Culture Medium A->D B Seed Cancer Cells in 96-well plate C Allow cells to adhere (24 hours) B->C E Treat Cells with This compound C->E D->E F Incubate for desired time (e.g., 24, 48, 72 hours) E->F G Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) F->G H Measure Signal (Absorbance/Luminescence) G->H I Data Analysis (Calculate IC50) H->I

Caption: A standard workflow for determining the IC50 of this compound.

References

Technical Support Center: Managing Demethylzeylasteral in Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing and troubleshooting potential toxicity associated with demethylzeylasteral in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is known about the in vivo toxicity profile of this compound?

A1: this compound, a triterpenoid compound isolated from Tripterygium wilfordii, is reported to have considerably lower toxicity in both in vitro and in vivo studies compared to other compounds from the same plant, such as triptolide and celastrol[1]. However, as with any experimental compound, careful monitoring for potential adverse effects is crucial.

Q2: Are there any specific organs that are more susceptible to this compound-induced toxicity?

A2: While specific organ toxicity has not been extensively detailed in publicly available studies, researchers should pay close attention to the liver and kidneys, as these are primary organs for drug metabolism and excretion[2]. Additionally, given its mechanism of inducing apoptosis and cell cycle arrest in cancer cells, effects on rapidly dividing cells in tissues such as the bone marrow and gastrointestinal tract should be monitored[3][4].

Q3: What are the potential mechanisms of this compound toxicity?

A3: The anti-tumor effects of this compound are linked to the induction of apoptosis (programmed cell death) and cell cycle arrest[3][4]. While beneficial for cancer treatment, these mechanisms could potentially affect healthy, proliferating cells, leading to toxicity. It has been shown to induce endoplasmic reticulum (ER) stress and increase reactive oxygen species (ROS) in cancer cells, which could also be potential mechanisms of toxicity in non-target tissues[1].

Q4: How can the toxicity of this compound be minimized?

A4: One suggested approach to reduce potential toxicity is to modify the chemical structure of this compound to improve its solubility and pharmacokinetic profile[2]. Additionally, careful dose-selection and the use of appropriate delivery vehicles are critical. Combining it with other therapeutic agents might also modulate its toxic effects, though this requires further investigation[2].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Weight Loss or Reduced Food/Water Intake General malaise, gastrointestinal toxicity, or systemic toxicity.- Monitor body weight daily. - Perform regular clinical observations (posture, activity, grooming). - Consider dose reduction or temporary cessation of treatment. - Assess blood glucose levels. - Perform hematology and serum biochemistry.
Lethargy or Changes in Behavior Central nervous system effects or significant systemic toxicity.- Conduct a neurological assessment (e.g., righting reflex, gait). - Monitor for signs of pain or distress. - Consider termination of the experiment for the affected animal if signs are severe. - Perform a full necropsy with histopathology at the end of the study.
Abnormal Hematology Results (e.g., Anemia, Thrombocytopenia) Bone marrow suppression.- Perform complete blood counts (CBC) at baseline and regular intervals. - If significant changes are observed, consider dose reduction. - At necropsy, collect bone marrow for histopathological analysis.
Elevated Liver Enzymes (ALT, AST) Hepatotoxicity.- Monitor serum levels of ALT, AST, ALP, and bilirubin. - At necropsy, collect liver tissue for histopathological examination. - Consider reducing the dose or frequency of administration.
Elevated Kidney Function Markers (BUN, Creatinine) Nephrotoxicity.- Monitor serum BUN and creatinine levels. - Conduct urinalysis to check for proteinuria or other abnormalities. - At necropsy, collect kidney tissue for histopathological examination.

Quantitative Data Summary

Animal Model Dose Range Route of Administration Duration Observed Effect Reference
Mice (Glioma)30 mg/kgIntraperitoneal (i.p.)6 times every 2 daysReduced tumor volume[5]
Mice (Breast Cancer)4 mg/kgIntraperitoneal (i.p.)5 weeksReduced lung metastasis[5]
Rats (Unilateral Ureteral Obstruction)30-120 mg/kgIntraperitoneal (i.p.)8 weeksImproved inflammation[5]
Rabbits (Atherosclerosis)10, 40 mg/kgIntragastric (i.g.)30 daysAlleviated atherosclerosis[5]
Mice (Liver Fibrosis)10, 20 mg/kgOral (p.o.)4 weeksImproved liver fibrosis[5]

Experimental Protocols

Protocol 1: Acute Toxicity Assessment (Dose Range Finding)

This protocol is designed to determine the maximum tolerated dose (MTD) of this compound.

  • Animal Model: Use a small cohort of healthy rodents (e.g., mice or rats), with 3 animals per dose group.

  • Dose Escalation: Employ a "3+3" dose-escalation design. Start with a conservative dose based on in vitro cytotoxicity data and escalate in subsequent cohorts.

  • Administration: Administer a single dose of this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Observation Period: Monitor animals for 14 days for signs of toxicity, including mortality, changes in body weight, clinical signs of distress, and behavioral changes.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious adverse events.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Protocol 2: Sub-chronic Toxicity Monitoring

This protocol should be integrated into longer-term efficacy studies.

  • Animal Model: Use the same animal model as in the efficacy study. Include a vehicle-treated control group.

  • Clinical Observations: Record clinical signs daily, including posture, activity level, and grooming. Measure body weight at least twice weekly.

  • Hematology and Biochemistry: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline, mid-study, and at termination.

    • Hematology: Analyze for red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, and platelet count.

    • Serum Biochemistry: Analyze for markers of liver function (ALT, AST, ALP, bilirubin) and kidney function (BUN, creatinine).

  • Histopathology: At the end of the study, perform a full necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, brain, and any tissues with gross abnormalities), fix in 10% neutral buffered formalin, and process for histopathological examination by a qualified pathologist.

Visualizations

Signaling Pathways and Experimental Workflows

Toxicity_Monitoring_Workflow Workflow for In Vivo Toxicity Monitoring of this compound cluster_preclinical Pre-Dosing Phase cluster_dosing Dosing and Observation Phase cluster_endpoint End-of-Study Phase Baseline_Data Baseline Data Collection (Weight, Blood Samples) Dosing Administer this compound (Specify Dose, Route, Frequency) Baseline_Data->Dosing Daily_Obs Daily Clinical Observations (Behavior, Appearance) Dosing->Daily_Obs Weekly_Weight Weekly Body Weight Daily_Obs->Weekly_Weight Interim_Sampling Interim Blood Sampling (Hematology, Biochemistry) Weekly_Weight->Interim_Sampling Interim_Sampling->Dosing Terminal_Sampling Terminal Blood Collection Interim_Sampling->Terminal_Sampling Necropsy Gross Necropsy Terminal_Sampling->Necropsy Histo Histopathology (Liver, Kidney, Spleen, etc.) Necropsy->Histo Demethylzeylasteral_Toxicity_Pathway Potential Cellular Mechanisms of this compound Toxicity cluster_cellular_effects Cellular Stress Responses cluster_downstream Downstream Consequences This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis ER_Stress->Apoptosis Toxicity Toxicity Apoptosis->Toxicity Cell_Cycle_Arrest->Toxicity

References

Off-target effects of Demethylzeylasteral in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the experimental use of Demethylzeylasteral, with a focus on its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary known molecular targets and mechanisms of this compound (T-96)?

This compound is a triterpenoid compound that has been shown to exert anti-tumor effects through multiple mechanisms.[1][2] Its direct binding targets and pathways are still being elucidated, but research has identified several key activities. In lung cancer, it has been shown to directly bind to Leucine-rich pentatricopeptide repeat-containing protein (LRPPRC), inhibiting its function and thereby disrupting mitochondrial oxidative phosphorylation (OXPHOS) complex biogenesis.[3] In colorectal cancer, it binds to the deubiquitinating enzyme USP22, promoting its degradation and leading to the subsequent degradation of PD-L1.[4][5] Other studies have shown it suppresses the anti-apoptotic protein MCL1 in melanoma cells, induces ROS-mediated endoplasmic reticulum (ER) stress in prostate cancer cells, and interacts with the P53 signaling pathway in non-small-cell lung cancer.[1][6][7]

Q2: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is a common challenge in drug development.[8] A recommended workflow involves using genetic knockout (KO) models. If this compound still produces its effect (e.g., reduces cell proliferation) in a cell line where its putative target has been knocked out, the effect is likely due to off-target interactions.[8] For example, researchers found that some small-molecule inhibitors continued to kill cancer cells even after the intended target protein was knocked out, indicating their efficacy was due to off-target effects.[8] Comparing the drug's effect on wild-type cells versus target-KO cells is a robust validation strategy.

Q3: What is the reported cytotoxicity of this compound in non-cancerous cell lines?

One study on human gastric cancer investigated the cytotoxicity of this compound on the non-cancerous human gastric mucosal cell line, GES-1.[9] The results indicated that this compound had a significantly lower cytotoxic effect on GES-1 cells compared to the MKN-45 cancer cell line, suggesting a degree of selectivity for cancer cells.[9] However, researchers should always establish a dose-response curve in their specific non-cancerous control cell line to determine the therapeutic window.

Q4: I am observing inconsistent IC50 values for this compound. What could be the cause?

Inconsistent IC50 values can arise from several factors:

  • Cell Line Variability: Different cell lines exhibit varying sensitivities. The reported IC50 for DU145 prostate cancer cells was 11.47 µM, while for PC3 cells it was 13.10 µM.[1] MKN-45 gastric cancer cells had a reported IC50 of 8.174 µM.[9]

  • Treatment Duration: The duration of drug exposure significantly impacts cytotoxicity. Most studies report IC50 values after 48 or 72 hours of treatment.[1][2] Ensure your experimental time points are consistent.

  • Assay Method: The type of viability assay used (e.g., MTT, CCK-8, LDH release) can yield different results. Ensure you are using a validated method and appropriate controls.[1][9][10]

  • Compound Stability: Ensure the this compound stock solution (typically dissolved in DMSO) is stored correctly and has not degraded.[6] Prepare fresh dilutions for each experiment.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound (IC50)
Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Citation
DU145Prostate Cancer11.47Not Specified[1]
PC3Prostate Cancer13.10Not Specified[1]
MKN-45Gastric Cancer8.17424[9]
Table 2: In Vivo Experimental Dosages of this compound
Animal ModelCancer TypeDosageAdministration RouteStudy DurationCitation
RatUnilateral Ureteral Obstruction30-120 mg/kgi.p.8 weeks[2]
MouseGlioma30 mg/kg (6 times every 2 days)i.p.Not Specified[2]
MouseTriple-Negative Breast Cancer4 mg/kgi.p.5 weeks[2]
MouseColorectal Cancer (MC38)Not SpecifiedNot SpecifiedNot Specified[4][5]

i.p. = intraperitoneal

Troubleshooting Guides & Experimental Protocols

Guide 1: Assessing Cell Viability and Cytotoxicity

Common Issue: High variability in cell viability results or unexpectedly low cytotoxicity.

Troubleshooting Steps:

  • Confirm Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding.

  • Optimize Seeding Density: Cell density can affect drug response. Titrate the cell number to ensure they are not over-confluent at the end of the experiment.

  • Vehicle Control: Always include a DMSO-only control at the same final concentration used for the highest this compound dose to account for solvent toxicity.[6]

  • Assay Choice: For cytotoxicity, consider measuring the release of lactate dehydrogenase (LDH), a stable enzyme released upon cell lysis, as it can detect early membrane damage.[10][11]

Protocol: MTT Cell Proliferation Assay [1]

  • Cell Seeding: Plate cells (e.g., DU145, PC3) in 96-well plates at an appropriate density.

  • Treatment: After allowing cells to adhere overnight, treat them with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 48 hours).

  • MTT Addition: Add 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a specified period to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Use software like GraphPad Prism to calculate the IC50 value.[1]

Guide 2: Analyzing Apoptosis Induction

Common Issue: Unable to detect a significant increase in apoptosis after treatment.

Troubleshooting Steps:

  • Time Course: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 36, 48 hours) to find the optimal time point for detecting apoptosis.[6]

  • Drug Concentration: Use a concentration at or above the IC50 value. A study in melanoma cells used 5 µM this compound for 48 hours to observe apoptosis.[6]

  • Staining Protocol: Ensure Annexin V-FITC and Propidium Iodide (PI) staining is performed correctly and on ice to prevent artifacts. Analyze samples promptly by flow cytometry.

  • Positive Control: Use a known apoptosis inducer (e.g., Staurosporine) as a positive control to validate the assay setup.

Protocol: Annexin V-FITC/PI Apoptosis Assay [1][6]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the determined time and concentration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The Annexin V-positive/PI-negative population represents early apoptotic cells, while the double-positive population represents late apoptotic/necrotic cells.

  • Data Analysis: Use software such as FlowJo to quantify the percentage of apoptotic cells.[1]

Visualizations: Workflows and Signaling Pathways

To help researchers visualize experimental design and the complex molecular interactions of this compound, the following diagrams are provided.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start Treat Target and Non-Target Cell Lines with this compound viability Cell Viability Assay (MTT, CCK-8) start->viability apoptosis Apoptosis Assay (Annexin V / PI) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle western Western Blot for Key Pathway Proteins start->western ic50 Determine IC50 & Therapeutic Window viability->ic50 ko_validation Validate in Target Knockout (KO) Cell Line ic50->ko_validation mtd Determine Maximum Tolerated Dose (MTD) ic50->mtd Proceed if window is favorable off_target Off-Target Effect Confirmed ko_validation->off_target Effect Persists on_target On-Target Effect ko_validation->on_target Effect Abolished efficacy Tumor Xenograft Efficacy Study mtd->efficacy toxicity Histopathology & Toxicity Analysis efficacy->toxicity

Caption: Experimental workflow for evaluating this compound's efficacy and off-target effects.

G cluster_mito Mitochondria cluster_apoptosis Apoptosis & Cell Cycle cluster_er ER Stress & Autophagy cluster_immune Immune Modulation dem This compound lrpprc LRPPRC dem->lrpprc Binds & Inhibits mcl1 MCL1 dem->mcl1 Suppresses ros ROS dem->ros Induces usp22 USP22 dem->usp22 Binds & Degrades oxphos OXPHOS Complex Biogenesis lrpprc->oxphos cdk2 CDK2 mcl1->cdk2 apoptosis_node Apoptosis mcl1->apoptosis_node s_phase S-Phase Arrest cdk2->s_phase er_stress ER Stress ros->er_stress autophagy Autophagic Flux er_stress->autophagy apoptosis_er Apoptosis er_stress->apoptosis_er pd_l1 PD-L1 Degradation usp22->pd_l1 t_cell T-Cell Killing pd_l1->t_cell

Caption: Known signaling pathways modulated by this compound in experimental models.

References

Technical Support Center: Stabilizing Demethylzeylasteral in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively stabilizing Demethylzeylasteral in solution for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For in vitro experiments, Dimethyl sulfoxide (DMSO) is the most commonly used solvent to prepare a stock solution of this compound.[1][2][3] It is also soluble in Dimethylformamide (DMF) and Ethanol.[4] For in vivo studies, a common vehicle is a mixture of DMSO, PEG400, and normal saline.[1]

Q2: How should I store the solid this compound compound?

A2: Solid this compound should be stored at -20°C.[4] Under these conditions, it is stable for at least four years.[4]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: Aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] For long-term storage, stock solutions in DMSO can be kept at -80°C for up to one year. For shorter-term storage, -20°C is suitable for up to one month.[2]

Q4: I observed precipitation when diluting my DMSO stock solution in an aqueous medium. What should I do?

A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. To mitigate this, ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%). You can also try a serial dilution approach or vortexing during the dilution process to improve dispersion. For in vivo preparations, using a co-solvent system like DMSO and PEG400 in saline can help maintain solubility.[1]

Q5: Can I dissolve this compound directly in cell culture medium?

A5: this compound is poorly soluble in aqueous solutions, including cell culture medium.[2] It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it to the final working concentration in the culture medium.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution - Solvent has absorbed moisture (especially DMSO).- Storage temperature is too high.- Use fresh, anhydrous DMSO to prepare stock solutions.[2]- Store stock solutions at -80°C for long-term stability.[2]
Precipitation upon dilution in aqueous media - Low solubility of this compound in water.- Final concentration is too high.- Ensure the final DMSO concentration in the culture medium is minimal (e.g., <0.5%).- Perform a stepwise dilution.- Gently vortex the solution while adding the stock to the aqueous medium.
Loss of compound activity over time - Degradation of the compound in solution.- Repeated freeze-thaw cycles of the stock solution.- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[2]
Inconsistent experimental results - Inaccurate concentration of the working solution due to precipitation or degradation.- Visually inspect for precipitation before each use.- Prepare fresh working solutions for each experiment.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₂₉H₃₆O₆[5][6]
Molecular Weight 480.60 g/mol [5][6]
Appearance Yellow amorphous powder or crystalline solid[4][5]
Solubility in DMF 30 mg/mL[4]
Solubility in DMSO 30 - 96 mg/mL[2][4]
Solubility in Ethanol 10 - 33 mg/mL[2][4]
Solubility in DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[4]
Storage of Solid Compound -20°C (stable for ≥ 4 years)[4]
Storage of Stock Solution (in DMSO) -80°C (up to 1 year) or -20°C (up to 1 month)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 40 mM).[3]

    • Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]

Protocol 2: Preparation of Working Solution for Cell Culture Experiments
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed complete cell culture medium

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the final desired working concentration. For example, to make a 20 µM working solution from a 40 mM stock, you can perform a 1:2000 dilution.

    • Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause foaming of the medium.

    • Add the final working solution to your cell culture plates. Ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing this compound solutions.

troubleshooting_stability cluster_stock In Stock Solution cluster_working In Working Solution start Precipitation Observed? check_dmso Is DMSO anhydrous? start->check_dmso Yes, in stock check_dmso_conc Is final DMSO conc. low? start->check_dmso_conc Yes, upon dilution check_storage_stock Is storage temp correct? check_dmso->check_storage_stock Yes use_fresh_dmso Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No store_properly_stock Store at -80°C check_storage_stock->store_properly_stock No check_dilution Was dilution stepwise? check_dmso_conc->check_dilution Yes lower_dmso Lower final DMSO conc. check_dmso_conc->lower_dmso No stepwise_dilution Use stepwise dilution check_dilution->stepwise_dilution No

Caption: Troubleshooting decision tree for precipitation issues.

References

Demethylzeylasteral Stability and Degradation: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and degradation of demethylzeylasteral. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the known stability characteristics of this compound?

A1: this compound is a pentacyclic triterpenoid.[1] While specific public data on its forced degradation is limited, its structure, containing phenolic hydroxyls, an enone system, an aldehyde, and a carboxylic acid, suggests potential susceptibility to oxidative, photolytic, and pH-dependent degradation. Triterpenoids, in general, can be sensitive to heat and humidity, which may lead to hydrolysis or oxidation.[2]

Q2: How should I prepare a stock solution of this compound and how should it be stored?

A2: this compound is soluble in DMSO (96 mg/mL), DMF (30 mg/mL), and ethanol (10 mg/mL), but has poor solubility in aqueous solutions like PBS (0.5 mg/mL in a 1:1 DMSO:PBS solution).[3][4] For cell-based assays, a common practice is to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.[5] It is recommended to use fresh DMSO, as absorbed moisture can reduce solubility.[3] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, a fresh working solution should be prepared daily.[3]

Q3: I am observing a loss of this compound potency in my experiments. What could be the cause?

A3: Loss of potency can be attributed to several factors:

  • Degradation: The compound may be degrading in your experimental conditions. Consider the pH, light exposure, and temperature of your buffers and media.

  • Precipitation: Due to its low aqueous solubility, this compound may precipitate out of solution at higher concentrations or upon dilution into aqueous buffers.

  • Adsorption: The compound might adsorb to plasticware. Using low-adhesion tubes and pipette tips can mitigate this.

  • Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation.

Q4: What analytical methods are suitable for quantifying this compound and its potential degradants?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[6] An HPLC method, typically using a C18 column with a gradient mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid), coupled with a UV detector, should be developed. This compound has UV maxima at 214, 269, 308, and 371 nm, providing multiple wavelengths for detection.[4] For structural elucidation of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram of a stressed sample. The new peaks are likely degradation products of this compound.This is the expected outcome of a forced degradation study. The goal is to separate these peaks from the parent compound. Adjust HPLC method parameters (gradient, mobile phase pH, column) to achieve adequate resolution. Use LC-MS to identify the mass of the degradants to help in their structural elucidation.
Assay variability between experiments. - Inconsistent sample preparation.- Degradation of stock or working solutions.- Instrument variability.- Ensure consistent and accurate pipetting, especially when preparing dilutions.- Prepare fresh working solutions for each experiment from a properly stored stock aliquot.- Run a system suitability test before each HPLC run to ensure the instrument is performing correctly.
Low recovery of this compound from spiked samples. - Incomplete extraction from the sample matrix.- Degradation during sample processing.- Precipitation of the compound.- Optimize the extraction procedure (e.g., choice of solvent, sonication, vortexing).- Minimize the time samples are at room temperature and protect from light during processing.- Ensure the concentration in the final extract is within the solubility limits of the solvent.
No degradation observed under stress conditions. The stress conditions (e.g., temperature, duration, reagent concentration) are not harsh enough.Increase the severity of the stress conditions. For example, increase the temperature, prolong the exposure time, or use a higher concentration of acid, base, or oxidizing agent. The goal is to achieve 5-20% degradation.[8]

Summary of Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₉H₃₆O₆[9]
Molecular Weight480.6 g/mol [9]
AppearanceYellow amorphous powder[1]
Solubility
DMSO96 mg/mL[3]
DMF30 mg/mL[4]
Ethanol10 mg/mL[4]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[4]
UV Maximum (λmax)214, 269, 308, 371 nm[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.[7]

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At the same time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to 100 µg/mL for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. At the specified time points, withdraw an aliquot and dilute to 100 µg/mL for HPLC analysis.

  • Thermal Degradation: Transfer a known amount of solid this compound into a glass vial and place it in a hot air oven maintained at 80°C for 48 hours. At various time points, withdraw a sample, dissolve it in the mobile phase, and dilute to 100 µg/mL for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC at appropriate time intervals.

  • Analysis: Analyze all samples by a developed stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a specific, accurate, and precise HPLC method capable of separating and quantifying this compound in the presence of its degradation products.[10]

Methodology:

  • Chromatographic Conditions Development:

    • Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Program: Optimize the gradient to achieve separation between the parent peak and all degradant peaks generated during the forced degradation study.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor at one of the UV maxima, for instance, 308 nm, or use a photodiode array (PDA) detector to monitor multiple wavelengths.[4]

    • Column Temperature: Maintain at a constant temperature, e.g., 30°C.

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: Inject solutions from the forced degradation study to demonstrate that the method can resolve the this compound peak from all potential degradation products and any excipients.

    • Linearity: Prepare a series of standard solutions of this compound over a range of concentrations (e.g., 10-150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). The recovery should be within 98-102%.

    • Precision (Repeatability and Intermediate Precision): Assess repeatability by analyzing at least six replicate samples at 100% of the test concentration. Assess intermediate precision by having a different analyst perform the analysis on a different day with a different instrument. The relative standard deviation (RSD) should be less than 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results to demonstrate the method's reliability during normal use.

Visualizations

G cluster_0 Forced Degradation Workflow cluster_1 Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress Neutralization Neutralization Acid Hydrolysis->Neutralization Base Hydrolysis->Neutralization Dilution Dilution Oxidative Stress->Dilution Thermal Stress->Dilution Photolytic Stress->Dilution Neutralization->Dilution HPLC Analysis HPLC Analysis Dilution->HPLC Analysis

Caption: Workflow for a forced degradation study.

G cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidative Stress (H2O2) cluster_photo Photolytic Stress (UV/Vis) This compound This compound Hydrolysis_Product_A Hydrolysis_Product_A This compound->Hydrolysis_Product_A H+ Hydrolysis_Product_B Hydrolysis_Product_B This compound->Hydrolysis_Product_B OH- Oxidation_Product_C Oxidation of Phenols/Aldehyde This compound->Oxidation_Product_C [O] Photodegradation_Product_D Photodegradation_Product_D This compound->Photodegradation_Product_D

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Enhancing the Anti-Tumor Efficacy of Demethylzeylasteral Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylzeylasteral (DEM) and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Compound Solubility

Question: My this compound derivative has poor solubility in aqueous media, leading to precipitation in my cell culture. How can I improve its solubility for in vitro experiments?

Answer: Poor aqueous solubility is a common challenge with triterpenoid compounds like this compound. Here are several strategies to address this:

  • Primary Solvent: Dissolve the compound first in a 100% sterile, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or DMF to create a high-concentration stock solution.[1][2] For example, DEM can be dissolved in DMSO at concentrations as high as 96 mg/mL (199.75 mM).[1]

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. When diluting into your final aqueous culture medium, ensure vigorous mixing to prevent precipitation. The final concentration of the organic solvent in the culture medium should be kept low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.

  • Formulation Strategies: For more persistent solubility issues, especially for in vivo studies, consider formulation vehicles. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[3]

  • Pre-warming Media: Gently warming the cell culture media to 37°C before adding the diluted compound can sometimes help maintain solubility.

Issue 2: Inconsistent or Weak Anti-Tumor Effects

Question: I am observing variable or weaker-than-expected anti-proliferative effects with my DEM derivative. What factors could be contributing to this?

Answer: Inconsistent results can arise from several experimental variables:

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to DEM. For instance, DEM has demonstrated efficacy in melanoma, glioblastoma, breast, pancreatic, prostate, lung, and gastric cancer cell lines, but the effective concentrations can differ.[4][5][6] It is crucial to perform a dose-response curve (e.g., using an MTT or CCK-8 assay) to determine the IC50 value for your specific cell line.

  • Treatment Duration: The anti-tumor effects of DEM are time-dependent. While effects on signaling pathways can be observed early, significant apoptosis and proliferation inhibition may require longer incubation periods, typically 24 to 48 hours or more.[3][7]

  • Cell Density: The initial seeding density of cells can influence drug efficacy. High cell confluence can sometimes reduce the effective drug concentration per cell. Standardize your seeding density across all experiments.

  • Compound Stability: Ensure your DEM derivative is stable under your experimental conditions (light, temperature, pH). Store stock solutions properly, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.

Issue 3: Development of Drug Resistance

Question: My cancer cells seem to develop resistance to the DEM derivative after prolonged treatment. What are the potential mechanisms and how can I overcome this?

Answer: Drug resistance is a significant challenge in cancer therapy. Potential mechanisms include:

  • Activation of Survival Pathways: Cancer cells can adapt by upregulating pro-survival signaling pathways to counteract the drug's effects.[8][9] For example, sustained ER stress can sometimes promote cell survival mechanisms.[4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.[10]

  • Target Alteration: Mutations in the drug's molecular target can reduce binding affinity.

  • Epigenetic Changes: Alterations in DNA methylation or histone modification can lead to changes in gene expression that favor resistance.[8]

Strategies to Overcome Resistance:

  • Combination Therapy: Combining DEM derivatives with other chemotherapeutic agents can enhance efficacy and overcome resistance. DEM has been shown to sensitize prostate cancer cells to cisplatin and gastric cancer cells to 5-Fluorouracil (5-Fu) and doxorubicin (DOX).[4][11] It can also be combined with immunotherapy, such as CTLA4 antibodies.[12][13]

  • Targeting Resistance Pathways: Identify the specific survival pathways activated in your resistant cells (e.g., via RNA-seq or proteomic analysis) and use a second inhibitor to block that pathway.

Issue 4: High Cytotoxicity in Normal Cells or Off-Target Effects

Question: How can I assess if the observed cytotoxicity is specific to cancer cells and not due to general off-target effects?

Answer: While DEM is reported to have lower toxicity compared to other compounds from Tripterygium wilfordii like triptolide and celastrol, assessing specificity is crucial.[4]

  • Control Cell Lines: Test your derivative on non-cancerous cell lines (e.g., normal human fibroblasts or epithelial cells) in parallel with your cancer cell lines. A significant difference in IC50 values indicates cancer-specific cytotoxicity.

  • Mechanism-Based Assays: Confirm that the drug is acting via the intended pathway. For example, if your derivative is designed to target the p53 pathway, demonstrate p53 stabilization or activation of its downstream targets in a dose-dependent manner.[6][14]

  • Rescue Experiments: If a specific protein is targeted (e.g., MCL1), overexpressing that protein should rescue the cells from the drug-induced apoptosis, confirming the on-target effect.[7]

Quantitative Data Summary

Table 1: In Vitro Anti-Proliferative Activity of this compound (DEM) and Derivatives

Compound Cancer Type Cell Line(s) IC50 / Effective Concentration Assay Reference
This compound Prostate Cancer DU145, PC3 Significant cytotoxicity at 8-16 µM MTT [4]
This compound Melanoma MV3, A375 1-20 µM (dose-dependent apoptosis) MTT, BrdU [3][7]
This compound Gastric Cancer MKN-45 Dose-dependent inhibition CCK-8 [5]
This compound NSCLC N/A Dose-dependent suppression RNA-seq [6][14]
Derivative 7 Lung, Colon, Cervical A549, HCT116, HeLa IC50: 16.73 µM, 16.26 µM, 17.07 µM CCK-8 [15]

| Derivative 2 | Colon, Ovarian, Liver | HCT116, SKOV3, HepG2 | IC50: 4.17 µM, 24.15 µM, 36.66 µM | CCK-8 |[16] |

Table 2: In Vivo Efficacy of this compound (DEM)

Compound Animal Model Cancer Type Dosage & Administration Outcome Reference
This compound Female nude mice Glioma (LN-229 cells) 30 mg/kg, i.p. (every 2 days) Inhibited glioma growth [3]
This compound Female BALB/c mice Breast Cancer (4T1 cells) 4 mg/kg, i.p. (for 5 weeks) Inhibited invasion [3]

| this compound | C57BL/6 mice | Colorectal Cancer (MC38) | N/A | Inhibited tumor growth, activated T-cells |[12] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the DEM derivative from a DMSO stock. Add the diluted compounds to the wells. Include a vehicle control (DMSO only) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the control wells changes to orange.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the DEM derivative for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Protocol 3: Western Blot Analysis of Signaling Proteins

  • Protein Extraction: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations: Pathways and Workflows

DEM_Apoptosis_Pathway DEM This compound (DEM) ROS ↑ ROS Generation DEM->ROS induces Autophagy_Flux ↓ Autophagic Flux Suppression DEM->Autophagy_Flux Mitochondria Mitochondrial Pathway (Intrinsic) DEM->Mitochondria modulates ER_Stress ↑ ER Stress (UPR Activation) ROS->ER_Stress induces PERK p-PERK ER_Stress->PERK activates IRE1a p-IRE1α ER_Stress->IRE1a activates Autophagy_Init Autophagy Initiation ER_Stress->Autophagy_Init Terminal_UPR Terminal UPR ER_Stress->Terminal_UPR if prolonged Extrinsic_Apoptosis Extrinsic Apoptosis Pathway Terminal_UPR->Extrinsic_Apoptosis Caspase8 ↑ Cleaved Caspase-8 Extrinsic_Apoptosis->Caspase8 Caspase3 ↑ Cleaved Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Bax ↑ Bax Mitochondria->Bax Caspase9 ↑ Cleaved Caspase-9 Bax->Caspase9 activates Caspase9->Caspase3

Caption: DEM-induced apoptosis via ER stress and mitochondrial pathways.

DEM_Signaling_Modulation cluster_0 DEM Derivative cluster_1 Signaling Pathways cluster_2 Cellular Outcomes DEM This compound Derivative PI3K_AKT PI3K/Akt/mTOR DEM->PI3K_AKT inhibits MAPK_ERK MAPK/ERK DEM->MAPK_ERK inhibits p53 p53 Pathway DEM->p53 activates FBXW7 FBXW7/c-Myc DEM->FBXW7 upregulates TGFb TGF-β Pathway DEM->TGFb inhibits USP22 USP22/PD-L1 DEM->USP22 inhibits Proliferation ↓ Proliferation PI3K_AKT->Proliferation MAPK_ERK->Proliferation CellCycle S-Phase Arrest MAPK_ERK->CellCycle Apoptosis ↑ Apoptosis p53->Apoptosis FBXW7->Proliferation Migration ↓ Migration/Invasion FBXW7->Migration TGFb->Migration Immunity ↑ Anti-Tumor Immunity USP22->Immunity

Caption: Key signaling pathways modulated by this compound derivatives.

Experimental_Workflow Start Synthesize/Acquire DEM Derivative Solubility 1. Solubility & Stability Testing Start->Solubility Screening 2. In Vitro Screening (Multiple Cancer Cell Lines) Solubility->Screening IC50 Determine IC50 (CCK-8 / MTT Assay) Screening->IC50 Mechanism 3. Mechanism of Action Studies (on sensitive lines) IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V / Caspase) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle WesternBlot Pathway Analysis (Western Blot) Mechanism->WesternBlot InVivo 4. In Vivo Efficacy (Xenograft Model) Apoptosis->InVivo CellCycle->InVivo WesternBlot->InVivo Toxicity Toxicity Assessment InVivo->Toxicity Efficacy Tumor Growth Inhibition InVivo->Efficacy End Lead Candidate Toxicity->End Efficacy->End

Caption: Workflow for evaluating a novel this compound derivative.

References

Technical Support Center: Demethylzeylasteral Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifacts when using Demethylzeylasteral in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit intrinsic fluorescence (autofluorescence)?

Q2: At what wavelengths might this compound be excited and potentially autofluoresce?

A2: this compound has reported UV absorption maxima at 214, 269, 308, and 371 nm. Excitation at or near these wavelengths could potentially lead to autofluorescence. This is particularly relevant for assays that use UV or near-UV excitation for fluorophores like DAPI or for Fura-2 in calcium imaging.

Q3: Can this compound interfere with my fluorescence assay even if it doesn't autofluoresce?

A3: Yes. Besides autofluorescence, compounds can cause artifacts through other mechanisms such as quenching or the inner filter effect.[1][2] Quenching occurs when a compound decreases the fluorescence intensity of a fluorophore through various molecular interactions.[2][3] The inner filter effect happens when the compound absorbs the excitation or emission light of the fluorophore, leading to an apparent decrease in signal.[1]

Q4: What are the first steps to take if I suspect this compound is causing artifacts in my assay?

A4: The first step is to run proper controls. This includes a "this compound only" control (cells or buffer with this compound but without the fluorescent probe) to check for autofluorescence, and a "probe only" control to establish a baseline. Comparing the fluorescence of these controls to your experimental samples will help you identify the nature of the interference.

Q5: How can I minimize autofluorescence from this compound?

A5: Several strategies can be employed:

  • Wavelength Selection: If possible, choose fluorophores with excitation and emission wavelengths that are spectrally distinct from the potential autofluorescence of this compound. Red-shifted fluorophores are often a good choice as autofluorescence is less common at longer wavelengths.[4]

  • Spectral Unmixing: If your imaging system has spectral imaging capabilities, you can treat the autofluorescence of this compound as a separate channel and computationally subtract it from your specific signal.[5][6][7][8]

  • Blocking Agents: For immunofluorescence, using commercially available autofluorescence quenching reagents can be effective.[9][10][11]

Troubleshooting Guides

Issue 1: High Background Fluorescence in the Presence of this compound

Possible Cause:

  • Autofluorescence of this compound: The compound itself is fluorescent at the excitation/emission wavelengths of your assay.

  • Contamination: The this compound sample may be contaminated with a fluorescent impurity.

  • Non-specific Staining (Immunofluorescence): The presence of this compound may be indirectly causing increased non-specific binding of antibodies.[12]

Troubleshooting Steps:

StepActionExpected Outcome
1 Run a "this compound only" control: Prepare a sample with your cells/buffer and this compound at the working concentration, but without the fluorescent dye.If you observe a significant signal, this compound is autofluorescent under your experimental conditions.
2 Acquire a spectral scan of the "this compound only" control: If your instrument allows, measure the emission spectrum of the control sample across a range of excitation wavelengths.This will help you identify the specific excitation and emission profile of the autofluorescence, enabling you to choose more suitable fluorophores or set up spectral unmixing.
3 Optimize Antibody Concentrations (for IF): Titrate your primary and secondary antibodies to find the lowest concentration that still provides a good specific signal.Lower antibody concentrations can reduce non-specific binding and overall background.[12]
4 Use an Autofluorescence Quenching Kit: Treat your samples with a commercial autofluorescence quencher before imaging.[9][10][11]This should reduce the background fluorescence originating from this compound.
5 Switch to Red-Shifted Fluorophores: If possible, use fluorophores that excite and emit at longer wavelengths (e.g., Cy5, Alexa Fluor 647).Autofluorescence from natural compounds is often weaker in the red and far-red regions of the spectrum.[4]
Issue 2: Lower Than Expected Fluorescence Signal with this compound

Possible Cause:

  • Fluorescence Quenching: this compound may be quenching the fluorescence of your probe.[2]

  • Inner Filter Effect: this compound may be absorbing the excitation or emitted light of your fluorophore.[1]

  • Biological Effect: this compound might be genuinely causing a biological effect that leads to a decrease in the fluorescent signal (e.g., reducing ROS levels in a DCFDA assay).

Troubleshooting Steps:

StepActionExpected Outcome
1 Perform a cell-free quenching assay: In a microplate well, mix your fluorescent dye with this compound at various concentrations in buffer.If the fluorescence intensity decreases with increasing concentrations of this compound, this suggests a quenching effect.
2 Measure the absorbance spectrum of this compound: Scan the absorbance of this compound across the excitation and emission wavelengths of your fluorophore.Significant absorbance at these wavelengths indicates a potential inner filter effect.[1]
3 Dilute your sample: If quenching or the inner filter effect is suspected, try reducing the concentration of this compound, if experimentally feasible.This should lessen the quenching/inner filter effect and potentially recover some of the signal.
4 Use an orthogonal assay: Confirm your findings with a non-fluorescence-based method.This will help you determine if the observed decrease in signal is a true biological effect or an artifact.

Experimental Protocols

Protocol 1: DCFDA/H2DCFDA Assay for Reactive Oxygen Species (ROS)

Standard Protocol:

  • Seed cells in a 96-well plate and culture overnight.

  • Wash cells with pre-warmed serum-free, phenol red-free medium.

  • Load cells with 10-20 µM H2DCFDA in serum-free, phenol red-free medium for 30-45 minutes at 37°C.[11]

  • Wash cells to remove excess probe.

  • Add medium containing this compound or vehicle control.

  • Incubate for the desired treatment period.

  • Measure fluorescence at Ex/Em = ~485/535 nm.

Modifications for this compound:

  • Control Wells:

    • Vehicle Control: Cells + H2DCFDA + Vehicle.

    • This compound Autofluorescence Control: Cells + this compound (no H2DCFDA).

    • Unstained Control: Cells only.

  • Pre-read Plate: Before adding H2DCFDA, read the plate with cells and this compound to get a baseline for its autofluorescence. Subtract this baseline from the final readings.

Protocol 2: Fluo-4 Assay for Intracellular Calcium

Standard Protocol:

  • Plate cells in a 96-well plate and allow them to adhere.

  • Prepare a Fluo-4 AM loading solution (typically 1-5 µM) in a suitable buffer (e.g., HBSS) with Pluronic F-127.

  • Remove growth medium and load cells with the Fluo-4 AM solution for 30-60 minutes at 37°C.[13]

  • Wash cells to remove excess dye.

  • Add buffer containing this compound or vehicle control.

  • Measure baseline fluorescence, then add a calcium agonist and record the fluorescence change at Ex/Em = ~490/525 nm.

Modifications for this compound:

  • Control Wells:

    • Vehicle Control: Cells + Fluo-4 AM + Vehicle.

    • This compound Autofluorescence Control: Cells + this compound (no Fluo-4 AM).

    • Unstained Control: Cells only.

  • Quenching Control: In a cell-free system, mix the de-esterified form of Fluo-4 with this compound to check for direct quenching.

Protocol 3: Immunofluorescence (IF)

Standard Protocol:

  • Grow cells on coverslips or prepare tissue sections.

  • Fix cells/tissue (e.g., with 4% paraformaldehyde).

  • Permeabilize cells if the target is intracellular (e.g., with 0.1% Triton X-100).

  • Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Incubate with the primary antibody at the optimized dilution.

  • Wash extensively.

  • Incubate with a fluorophore-conjugated secondary antibody.

  • Wash extensively.

  • Mount with an antifade mounting medium.

Modifications for this compound-Treated Samples:

  • Autofluorescence Control: Include a sample that was treated with this compound but is not stained with antibodies.

  • Secondary Antibody Only Control: This will help identify non-specific binding of the secondary antibody that might be exacerbated by this compound treatment.[12]

  • Use an Autofluorescence Quenching Reagent: After fixation and permeabilization, treat the samples with a commercial autofluorescence quencher according to the manufacturer's instructions.[9][10][11]

  • Spectral Imaging: If available, acquire a lambda stack and use linear unmixing to separate the specific signal from the this compound autofluorescence.[5][7][8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Fluorescence Assay cluster_acq Data Acquisition & Analysis start Start Experiment treat Treat with this compound start->treat control Prepare Controls (Vehicle, Compound Only) start->control stain Stain with Fluorescent Probe treat->stain wash Wash Steps stain->wash acquire Acquire Images/Readings wash->acquire analyze Analyze Data (Subtract Background) acquire->analyze

Caption: General experimental workflow for fluorescence assays with this compound.

troubleshooting_logic cluster_controls Initial Controls cluster_diagnosis Diagnosis cluster_solution Solutions start Artifact Suspected compound_only Run 'Compound Only' Control start->compound_only probe_only Run 'Probe Only' Control start->probe_only is_autofluorescent Is 'Compound Only' Fluorescent? compound_only->is_autofluorescent is_quenching Is 'Probe + Compound' Signal < 'Probe Only'? probe_only->is_quenching is_autofluorescent->is_quenching No autofluor_sol Mitigate Autofluorescence (Spectral Unmixing, Quenchers, Red-shifted Dyes) is_autofluorescent->autofluor_sol Yes quench_sol Address Quenching (Lower Concentration, Orthogonal Assay) is_quenching->quench_sol Yes no_artifact No Artifact Detected (Proceed with caution) is_quenching->no_artifact No

Caption: Troubleshooting logic for identifying artifacts caused by this compound.

signaling_pathway cluster_ros ROS & ER Stress cluster_apoptosis Apoptosis demethyl This compound ros ROS Generation demethyl->ros er_stress ER Stress ros->er_stress apoptosis Extrinsic Apoptosis er_stress->apoptosis

References

Selecting appropriate controls for Demethylzeylasteral experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Demethylzeylasteral (also known as T-96) experimental design. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate controls for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known mechanisms of action?

This compound (DEM) is a pharmacologically active triterpenoid compound isolated from the plant Tripterygium wilfordii (Thunder God Vine).[1][2] It is recognized for a wide range of biological activities, including anti-inflammatory, immunosuppressive, anti-tumor, and anti-fertility effects.[1][3] Its therapeutic potential has been investigated in numerous diseases, including cancer, rheumatoid arthritis, and diabetic nephropathy.[4]

The anti-cancer and immunomodulatory effects of this compound are attributed to its ability to modulate multiple signaling pathways. Key reported mechanisms include:

  • Inhibition of NF-κB Pathway: Reduces inflammation by inhibiting the activation of the NF-κB signaling pathway.[1][5]

  • Modulation of MAPK/ERK Pathway: Alleviates inflammatory responses by inhibiting the phosphorylation of p38 MAPK and ERK.[5]

  • Induction of Apoptosis: Promotes programmed cell death in cancer cells by activating the extrinsic apoptosis signaling pathway, inducing ER stress, and suppressing autophagic flux.[2]

  • Targeting LRPPRC: Acts as an inhibitor of the Leucine-rich pentatricopeptide repeat-containing protein (LRPPRC), which disrupts mitochondrial aerobic respiration and ATP synthesis in cancer cells.[6]

  • Regulation of the P53 Pathway: Can bind to and stabilize the P53 protein, triggering downstream anti-tumor activities in non-small-cell lung cancer.[7]

  • Degradation of PD-L1: Promotes the ubiquitin-proteasome degradation of PD-L1 by targeting the deubiquitinating enzyme USP22, which enhances anti-tumor immunity.[8][9]

  • Inhibition of c-Myc: Suppresses cancer cell proliferation, migration, and invasion by promoting the degradation of the c-Myc oncoprotein.[10]

Q2: Why is the selection of appropriate controls so critical for this compound experiments?

The selection of robust controls is fundamental to any scientific experiment, ensuring that the observed effects are directly attributable to the compound being tested. For a natural product like this compound with multiple known targets and complex mechanisms, controls are especially critical for several reasons:

  • Specificity: Controls help differentiate the specific effects of this compound from non-specific or off-target effects.

  • Solvent Effects: this compound is often dissolved in solvents like DMSO. A "vehicle control" (the solvent without the compound) is essential to ensure that the solvent itself is not causing the observed cellular changes.[11]

  • Data Validity: Proper controls validate the experimental system. A positive control confirms the assay is working as expected, while a negative control establishes a baseline for comparison.

  • Reproducibility: Clearly defined controls are necessary for other researchers to replicate and verify the findings.

  • Interpretation: Without appropriate controls, it is impossible to conclude whether a change in a signaling pathway or cell phenotype is a direct result of this compound's action or an artifact of the experimental setup.

Q3: What are the essential controls for a typical in vitro cell-based assay with this compound?

For any in vitro experiment, a standard set of controls is necessary to ensure the reliability of the results.

Control TypePurposeExample
Vehicle Control To account for any effects of the solvent used to dissolve this compound.Cells treated with the same concentration of DMSO (or other solvent) used in the experimental groups.[11]
Untreated Control To establish a baseline or normal physiological state of the cells.Cells grown in culture media without any treatment.
Positive Control To confirm that the assay is working correctly and is capable of detecting the expected outcome.A known inhibitor of the specific pathway being studied (e.g., a known NF-κB inhibitor if studying that pathway).
Negative Control To demonstrate the specificity of the assay and rule out false positives.A structurally similar but biologically inactive compound (if available), or cells that do not express the target of interest.
Q4: How do I choose a proper vehicle control for this compound?

This compound is a hydrophobic molecule and typically requires an organic solvent for solubilization before being diluted in aqueous culture media.

  • Identify the Solvent: The most common solvent is dimethyl sulfoxide (DMSO).[11] Always check the manufacturer's data sheet for solubility information.

  • Determine the Final Concentration: The final concentration of the solvent in the cell culture medium should be kept to a minimum, typically less than 0.1% , as higher concentrations can be toxic to cells and induce unintended biological effects.

  • Prepare the Control: The vehicle control should contain the exact same concentration of the solvent as the highest concentration used for the this compound treatment groups. For example, if you test this compound at 1 µM, 5 µM, and 10 µM from a 10 mM stock in DMSO, all treated wells will have 0.1% DMSO. Your vehicle control must therefore be 0.1% DMSO in culture media.

Troubleshooting Guide

Problem: My this compound treatment shows no effect on my target pathway.

If you observe no change after treating cells with this compound, a systematic check of your controls can help identify the issue.

// Nodes Start [label="No effect observed with\nthis compound treatment", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPositive [label="Did your positive control\nwork as expected?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckVehicle [label="Did the vehicle control\nbehave like the\nuntreated control?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckCompound [label="Is the this compound\ncompound viable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

ResultAssay [label="Issue with the assay itself.\n- Check reagents, antibodies, etc.\n- Review protocol for errors.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ResultSystem [label="Issue with the experimental system.\n- Cell line may not be responsive.\n- Target protein may not be expressed.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ResultVehicle [label="Vehicle (e.g., DMSO) may be\ninterfering or toxic at the\nconcentration used.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ResultCompound [label="Compound may be degraded.\n- Check storage conditions.\n- Use a fresh aliquot or lot.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ResultConcentration [label="Concentration may be too low.\n- Perform a dose-response experiment.\n- Check literature for effective ranges.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckPositive; CheckPositive -> ResultAssay [label=" No "]; CheckPositive -> CheckVehicle [label=" Yes "]; CheckVehicle -> ResultVehicle [label=" No "]; CheckVehicle -> CheckCompound [label=" Yes "]; CheckCompound -> ResultCompound [label=" No "]; CheckCompound -> ResultConcentration [label=" Yes "]; } } Caption: Troubleshooting workflow for lack of this compound effect.

Problem: I am seeing high background or non-specific effects in my experiment.

High background can obscure real results. Controls are essential for diagnosing the source of this noise.

  • Compare Vehicle vs. Untreated: If the vehicle control shows a significant difference from the untreated control, the solvent may be causing stress or other effects on the cells. Consider lowering the final solvent concentration.

  • Evaluate Negative Controls: If you have a negative control cell line (e.g., one that doesn't express your target protein) and it shows an effect from this compound, it suggests the compound may have off-target effects in your system.

  • Check for Contamination: Unexpected results in all wells, including untreated controls, could point to contamination in the cell culture or reagents.

Key Experimental Protocols & Methodologies

Protocol: Western Blot for NF-κB Pathway Inhibition

This protocol describes a method to assess the effect of this compound on the phosphorylation of p65, a key component of the NF-κB pathway.

1. Cell Culture and Treatment:

  • Plate your cells of interest (e.g., a cancer cell line or immune cells) at an appropriate density and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound or vehicle (e.g., 0.1% DMSO) for a specified time (e.g., 1-2 hours).

  • Stimulate the NF-κB pathway with a known agonist, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for a short period (e.g., 15-30 minutes).

  • Include an unstimulated, untreated control and a stimulated, vehicle-treated control.

2. Protein Extraction:

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a standard method like the BCA assay.

4. SDS-PAGE and Western Blotting:

  • Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-p65 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p65 and a loading control like β-actin or GAPDH.

5. Detection:

  • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the phospho-p65 band intensity in this compound-treated samples compared to the stimulated vehicle control indicates inhibition of the pathway.

// Edges Stimulus -> IKK; IKK -> IkB [label=" phosphorylates"]; IkB -> NFkB [label=" releases"]; NFkB -> pNFkB [label=" phosphorylates"]; pNFkB -> Nucleus [label=" translocates to"]; Nucleus -> Response; Dem -> IKK [label=" inhibits", arrowhead=tee, color="#EA4335"]; } } Caption: Inhibition of the NF-κB signaling pathway by this compound.

Data Presentation: Molecular Targets of this compound

The following table summarizes key molecular targets of this compound and reported effective concentrations or IC50 values from various studies. This data can help guide dose-selection for your experiments.

Target/AssayCell LineEffective Concentration / IC50OutcomeReference
Cell ProliferationGlioma Cells0-50 µMInduces cell cycle arrest[1]
Cell ProliferationMelanoma Cells1-20 µMInhibits proliferation, induces apoptosis[1][11]
Cell ProliferationGastric Cancer (HGC-27)IC50: ~4.1 µMInhibits cell growth[10]
Cell ProliferationGastric Cancer (SGC-7901)IC50: ~5.3 µMInhibits cell growth[10]
Apoptosis InductionProstate Cancer (DU145, PC3)Dose-dependentActivates extrinsic apoptosis pathway[2]
Cell Migration/InvasionBreast Cancer Cells5, 10 µMInhibits migration and invasion[1]
Hepatic Stellate Cell ActivationHepatic Stellate Cells0-2 µMInhibits proliferation and activation[1]

Note: IC50 values and effective concentrations can vary significantly depending on the cell line, assay duration, and specific experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your particular system.

References

Validation & Comparative

Demethylzeylasteral and Celastrol: A Comparative Analysis of Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antitumor activities of two promising natural compounds, demethylzeylasteral and celastrol. This analysis is based on available experimental data, offering insights into their relative potency and mechanisms of action.

This compound and celastrol, both triterpenoids extracted from the "Thunder God Vine" (Tripterygium wilfordii), have garnered significant attention for their potent anti-cancer properties. While sharing a common origin, their distinct molecular structures give rise to differences in their biological activities and therapeutic potential. This guide synthesizes data from multiple studies to facilitate a comparative understanding of their antitumor effects.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and celastrol across a range of cancer cell lines as reported in various studies. It is important to note that direct comparison of absolute IC50 values between different studies should be approached with caution due to variations in experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineCell TypeIncubation Time (h)IC50 (µM)
DU145 Prostate CancerNot Specified11.47
PC3 Prostate CancerNot Specified13.10
MV3 Melanoma48~5
A375 Melanoma48~5
MKN-45 Gastric CancerNot SpecifiedNot Specified (Dose-dependent inhibition)
SUM-1315 Triple-Negative Breast CancerNot Specified<8
MCF-7 Breast Cancer (ER+)Not Specified>8

Table 2: IC50 Values of Celastrol in Various Cancer Cell Lines

Cancer Cell LineCell TypeIncubation Time (h)IC50 (µM)
H460 Non-Small Cell Lung Cancer481.288
PC-9 Non-Small Cell Lung Cancer482.486
H520 Non-Small Cell Lung Cancer481.225
AGS Gastric Cancer483.77
EPG85-257 Gastric Cancer486.9
A2780 Ovarian Cancer722.11
SKOV3 Ovarian Cancer722.29
HepG-2 Liver CancerNot Specified1.23
MGC803 Gastric CancerNot Specified0.35
A549 Lung CancerNot Specified5.34
BEL-7402 Hepatocellular CarcinomaNot Specified0.79
HCT-116 Colorectal CancerNot Specified0.43

Comparative Analysis of Signaling Pathways

Both this compound and celastrol exert their antitumor effects by modulating a complex network of cellular signaling pathways. The diagrams below illustrate the key pathways targeted by each compound, highlighting both common and distinct mechanisms.

Demethylzeylasteral_Signaling_Pathway Dem This compound USP22 USP22 Dem->USP22 Inhibits PDL1 PD-L1 (Ubiquitination & Degradation) Dem->PDL1 Promotes Degradation TCell T-Cell Killing Dem->TCell Enhances Akt Akt Dem->Akt Inhibits GSK3b GSK-3β Dem->GSK3b Inhibits ERK ERK1/2 Dem->ERK Inhibits MCL1 MCL1 Dem->MCL1 Inhibits USP22->PDL1 Deubiquitinates PDL1->TCell Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration ERK->Proliferation ERK->Migration Apoptosis Apoptosis MCL1->Apoptosis Inhibits

Caption: this compound Signaling Pathways

Celastrol_Signaling_Pathway Celastrol Celastrol NFkB NF-κB Celastrol->NFkB Inhibits STAT3 STAT3 Celastrol->STAT3 Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Celastrol->PI3K_Akt_mTOR Inhibits ROS ROS Production Celastrol->ROS Induces Proliferation Cell Proliferation NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis Metastasis Metastasis NFkB->Metastasis STAT3->Proliferation STAT3->Angiogenesis PI3K_Akt_mTOR->Proliferation JNK JNK ROS->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Induces

Caption: Celastrol Signaling Pathways

Key Mechanistic Differences:

  • Immune Checkpoint Inhibition: A notable mechanism for this compound is its ability to downregulate PD-L1 expression by targeting the deubiquitinating enzyme USP22.[1][2] This suggests a potential role for this compound in enhancing anti-tumor immunity.

  • Broad Kinase Inhibition: Celastrol appears to have a broader inhibitory effect on multiple pro-survival signaling pathways, including NF-κB, STAT3, and PI3K/Akt/mTOR.[3][4][5]

  • Reactive Oxygen Species (ROS) Induction: Celastrol is a potent inducer of ROS, which can trigger apoptosis through various downstream effectors like JNK.

  • Specific Protein Targeting: this compound has been shown to specifically target and inhibit the anti-apoptotic protein MCL1.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow Start Seed cells in 96-well plates Treatment Treat with varying concentrations of compound Start->Treatment Incubate1 Incubate for 24-72 hours Treatment->Incubate1 AddMTT Add MTT reagent (0.5 mg/mL) Incubate1->AddMTT Incubate2 Incubate for 4 hours at 37°C AddMTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Read Measure absorbance at 570 nm Solubilize->Read

Caption: MTT Assay Experimental Workflow

Protocol Details:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or celastrol. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Western Blot Analysis for Apoptosis Markers

Western_Blot_Workflow Start Treat cells with compound Lyse Lyse cells and quantify protein Start->Lyse Separate Separate proteins by SDS-PAGE Lyse->Separate Transfer Transfer proteins to PVDF membrane Separate->Transfer Block Block membrane with 5% non-fat milk Transfer->Block PrimaryAb Incubate with primary antibody (e.g., anti-Caspase-3) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Detect signal with chemiluminescence SecondaryAb->Detect

Caption: Western Blot Experimental Workflow

Protocol Details:

  • Cell Treatment and Lysis: Cells are treated with the desired concentrations of this compound or celastrol for a specified time. After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) diluted in 5% BSA in TBST.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

References

Demethylzeylasteral and 5-Fluorouracil: A Synergistic Combination Against Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of colorectal cancer (CRC) treatment is continually evolving, with a pressing need for therapeutic strategies that can overcome chemoresistance and enhance the efficacy of standard-of-care drugs.[1] 5-Fluorouracil (5-FU) has long been a cornerstone of CRC chemotherapy, primarily exerting its anticancer effects by inhibiting thymidylate synthase (TS) and by being incorporated into RNA and DNA, ultimately leading to cell death.[2][3] However, resistance to 5-FU remains a significant clinical challenge, with non-response rates as high as 50% in patients with metastatic CRC.[1] This has spurred the investigation of combination therapies aimed at sensitizing cancer cells to 5-FU.

This guide provides a comprehensive comparison of the therapeutic effects of Demethylzeylasteral, a triterpenoid compound,[4] and 5-Fluorouracil (5-FU) when used individually versus in combination for the treatment of colorectal cancer. The data presented herein is primarily derived from a key study by Lu et al. (2021), which systematically investigated the synergistic potential of this drug combination in CRC cell lines.[1]

I. Comparative Efficacy: Monotherapy vs. Combination Therapy

The central finding of recent research is that this compound and 5-FU exhibit a synergistic effect, meaning their combined therapeutic impact is greater than the sum of their individual effects.[1] This synergy was observed in two distinct human colorectal cancer cell lines: SW480 and RKO.[1]

In Vitro Cell Viability

The combination of this compound and 5-FU demonstrated a significantly higher inhibition of cancer cell proliferation compared to either drug administered alone.[1] This enhanced effect was dose-dependent, with increasing concentrations of this compound leading to a greater reduction in the IC50 value of 5-FU.[1] The Combination Index (CDI) was calculated to quantify the nature of the drug interaction, where a CDI value less than 1 indicates synergy. The study confirmed a synergistic relationship between the two compounds in both SW480 and RKO cell lines.[1]

Table 1: Synergistic Inhibition of Colorectal Cancer Cell Proliferation

Treatment GroupCell LineKey FindingsReference
This compound + 5-FUSW480- Higher inhibition rate compared to monotherapy- Synergistic effect confirmed by CDI < 1[1]
This compound + 5-FURKO- Higher inhibition rate compared to monotherapy- Synergistic effect confirmed by CDI < 1[1]
Colony Formation Assay

The enhanced anti-tumor effect of the combination therapy was further corroborated by colony formation assays, which assess the long-term proliferative capacity of cancer cells. The number and size of colonies formed by SW480 and RKO cells were markedly reduced following treatment with the this compound and 5-FU combination, as compared to cells treated with either drug alone.[1][5]

Table 2: Inhibition of Colony Formation in Colorectal Cancer Cells

Treatment GroupCell LineObserved EffectReference
This compound + 5-FUSW480- Significant reduction in colony formation[1][5]
This compound + 5-FURKO- Significant reduction in colony formation[1][5]

II. Mechanistic Insights: How the Combination Works

The synergistic effect of this compound and 5-FU is attributed to their complementary mechanisms of action, which appear to converge on critical cellular processes such as cell cycle progression and apoptosis.

Cell Cycle Arrest and Apoptosis

This compound has been shown to induce cell cycle arrest and apoptosis in colorectal cancer cells.[1] When combined with 5-FU, which also disrupts the cell cycle and induces apoptosis,[3] these effects are potentiated. The combination leads to a more profound cell cycle arrest and a higher rate of programmed cell death in CRC cells compared to either agent alone.[1]

Underlying Signaling Pathways

Network pharmacology analysis has suggested that this compound may exert its anti-cancer effects by modulating multiple cancer-related signaling pathways.[1] Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses indicated that this compound may influence pathways involved in cell cycle regulation, apoptosis, and cellular invasion.[1] Notably, the PI3K-Akt signaling pathway was identified as a potential key target.[1] The synergistic interaction with 5-FU likely involves a multi-pronged attack on these critical cancer cell survival pathways.

III. Experimental Protocols

For researchers seeking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.

Cell Culture
  • Cell Lines: Human colorectal cancer cell lines SW480 and RKO.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTS Assay for Cell Viability
  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, 5-FU, or a combination of both for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell inhibition rate and the IC50 values. The Combination Index (CDI) can be calculated using the formula: CDI = AB / (A × B), where AB is the ratio of the absorbance of the combination group to the control group, and A and B are the ratios of the absorbance of the individual drug groups to the control group. A CDI < 1 indicates a synergistic effect.[1]

Colony Formation Assay
  • Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

  • Drug Treatment: Treat the cells with this compound, 5-FU, or the combination at specified concentrations.

  • Incubation: Culture the cells for approximately 2 weeks, replacing the medium with fresh drug-containing medium every 3 days.

  • Colony Staining: When visible colonies have formed, wash the cells with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.

  • Quantification: Count the number of colonies (typically those containing >50 cells).

Flow Cytometry for Cell Cycle and Apoptosis Analysis
  • Cell Cycle Analysis:

    • Cell Preparation: Harvest and wash the treated cells with cold PBS.

    • Fixation: Fix the cells in 70% ethanol overnight at 4°C.

    • Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.

    • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Cell Preparation: Harvest and wash the treated cells with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

IV. Visualizing the Synergy

To better understand the experimental workflow and the proposed mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_assays Functional Assays cluster_analysis Data Analysis & Interpretation CRC_Cells Colorectal Cancer Cells (SW480, RKO) Treatment Treatment Groups: - this compound - 5-Fluorouracil - Combination CRC_Cells->Treatment MTS MTS Assay (Cell Viability) Treatment->MTS Colony Colony Formation Assay Treatment->Colony Flow Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow Synergy Synergistic Effect (CDI < 1) MTS->Synergy Colony->Synergy Mechanism Mechanistic Insights: - Cell Cycle Arrest - Apoptosis Induction Flow->Mechanism

Caption: Experimental workflow for evaluating the synergistic effect.

Signaling_Pathway cluster_drugs Therapeutic Agents cluster_pathway Cellular Signaling cluster_effects Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits Other_Pathways Other Cancer-Related Pathways This compound->Other_Pathways Modulates FU 5-Fluorouracil Cell_Cycle Cell Cycle Arrest FU->Cell_Cycle Apoptosis Apoptosis FU->Apoptosis Proliferation Inhibition of Proliferation, Invasion, and Migration PI3K_Akt->Proliferation Promotes Other_Pathways->Proliferation Promotes Cell_Cycle->Proliferation Apoptosis->Proliferation

Caption: Proposed signaling pathway for this compound's action.

V. Conclusion and Future Directions

The combination of this compound and 5-Fluorouracil represents a promising therapeutic strategy for colorectal cancer. The available data strongly indicates a synergistic relationship that enhances the anti-proliferative and pro-apoptotic effects of 5-FU. This suggests that this compound could be a valuable chemosensitizer, potentially allowing for lower, less toxic doses of 5-FU to be used in clinical settings.

Further preclinical and clinical studies are warranted to validate these in vitro findings in in vivo models and ultimately in human patients. Investigating the precise molecular mechanisms underlying this synergy will also be crucial for optimizing this combination therapy and identifying patient populations most likely to benefit. For researchers and drug development professionals, the synergistic interplay between this compound and 5-FU offers a compelling avenue for the development of more effective treatments for colorectal cancer.

References

Validating LRPPRC as the Mediator of Demethylzeylasteral's Anticancer Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Demethylzeylasteral, a natural compound with promising anticancer properties, and its validated target, Leucine-Rich Pentatricopeptide Repeat-Containing Protein (LRPPRC). We will explore the mechanism of action, compare its efficacy with other mitochondrial-targeting anticancer agents, and provide detailed experimental protocols for validating its role in cancer therapy.

This compound: Targeting the Powerhouse of Cancer Cells

This compound (also known as T-96) is a triterpenoid extracted from the traditional Chinese medicinal plant Tripterygium wilfordii Hook. f.[1] Recent studies have identified it as a novel inhibitor of LRPPRC, a protein crucial for mitochondrial function.[1] By directly binding to the RNA-binding domain of LRPPRC, this compound disrupts the stability of mitochondrial messenger RNA (mt-mRNA) and the LRPPRC protein itself.[1] This leads to a cascade of effects, ultimately crippling the energy production machinery of cancer cells and inducing apoptosis.

Overexpression of LRPPRC has been observed in various cancers and is often associated with a poor prognosis.[2][3] This makes LRPPRC a promising therapeutic target. Downregulation of LRPPRC has been shown to inhibit tumor growth and invasion, induce apoptosis, and even overcome drug resistance in cancer cells.[2][3]

Mechanism of Action: A Closer Look

This compound's anticancer effect is primarily mediated through its interaction with LRPPRC, which disrupts mitochondrial oxidative phosphorylation (OXPHOS). This process can be visualized through the following signaling pathway:

cluster_0 This compound's Mechanism of Action This compound This compound (T-96) LRPPRC LRPPRC This compound->LRPPRC Direct Binding & Inhibition mt_mRNA mt-mRNA Stability LRPPRC->mt_mRNA Stabilizes Apoptosis Cancer Cell Apoptosis LRPPRC->Apoptosis Inhibition Induces OXPHOS OXPHOS Complex Biogenesis mt_mRNA->OXPHOS Encodes Subunits Mito_Resp Mitochondrial Respiration OXPHOS->Mito_Resp Enables ATP ATP Synthesis Mito_Resp->ATP Drives ATP->Apoptosis Inhibition Leads to cluster_workflow SPR Binding Assay Workflow start Start immobilize Immobilize purified LRPPRC protein on sensor chip start->immobilize inject Inject varying concentrations of This compound immobilize->inject measure Measure changes in refractive index (RU) inject->measure analyze Analyze sensorgram to determine binding kinetics (Kd, Kon, Koff) measure->analyze end End analyze->end cluster_workflow Mitochondrial Stress Test Workflow start Start seed Seed cancer cells in a Seahorse XF microplate start->seed treat Treat cells with This compound or vehicle control seed->treat load Load Seahorse cartridge with mitochondrial stressors treat->load measure Measure OCR sequentially after injection of stressors load->measure analyze Analyze OCR data to determine key respiratory parameters measure->analyze end End analyze->end

References

Demethylzeylasteral: A Cross-Model Examination of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Demethylzeylasteral (DEM), a triterpenoid compound isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest for its diverse pharmacological activities. This guide provides a comprehensive cross-validation of DEM's effects in various preclinical animal models, focusing on its anti-inflammatory, anti-obesity, and anti-cancer properties. By presenting quantitative data, detailed experimental protocols, and associated signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of drug development.

I. Anti-Inflammatory Effects: Collagen-Induced Arthritis (CIA) Model

The Collagen-Induced Arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis, mimicking key pathological features of the human disease, including synovitis, cartilage degradation, and bone erosion.

Quantitative Data Summary
ParameterAnimal ModelTreatment GroupControl GroupOutcome
Paw Thickness (mm) DBA/1J MiceDEM (10 mg/kg/day, i.p.)Vehicle (PBS)Significant reduction in paw swelling.[1][2]
Arthritis Score Lewis RatsDEM (5 mg/kg/day, p.o.)VehicleMarked decrease in clinical arthritis score.[3][4]
Serum TNF-α (pg/mL) DBA/1J MiceDEM (10 mg/kg/day, i.p.)VehicleSignificant decrease in circulating TNF-α levels.[5][6]
Serum IL-6 (pg/mL) DBA/1J MiceDEM (10 mg/kg/day, i.p.)VehicleNotable reduction in serum IL-6 levels.[5][6]
Experimental Protocol: Collagen-Induced Arthritis in DBA/1J Mice
  • Animal Model: Male DBA/1J mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment:

    • This compound is dissolved in a suitable vehicle (e.g., PBS with 0.5% DMSO).

    • Daily intraperitoneal (i.p.) or oral (p.o.) administration of DEM or vehicle control commences from the day of booster immunization and continues for a specified duration (e.g., 21 days).

  • Assessment of Arthritis:

    • Clinical Scoring: Arthritis severity is evaluated daily or every other day using a scoring system (e.g., 0 = no signs of arthritis; 1 = swelling and/or redness of one joint; 2 = swelling and/or redness of more than one joint; 3 = severe swelling and redness of the entire paw; 4 = joint deformity and/or ankylosis). The maximum score per mouse is typically 16 (4 points per paw).

    • Paw Thickness Measurement: Paw swelling is quantified by measuring the thickness of the hind paws using a digital caliper. Measurements are taken at regular intervals.[1][7]

  • Biomarker Analysis: At the end of the study, blood is collected for the measurement of serum inflammatory cytokines such as TNF-α and IL-6 using ELISA.

Signaling Pathway: Inhibition of Inflammatory Cytokine Production

This compound has been shown to suppress the production of key pro-inflammatory cytokines, including TNF-α and IL-6, which are central to the pathogenesis of rheumatoid arthritis.[5][6][8] This inhibitory effect is mediated, in part, through the modulation of the NF-κB and MAPK signaling pathways.

G cluster_0 Inflammatory Stimulus (e.g., Collagen) cluster_1 Immune Cell Activation cluster_2 Signaling Pathways cluster_3 Cytokine Production Collagen Collagen Macrophage/Synoviocyte Macrophage/Synoviocyte Collagen->Macrophage/Synoviocyte Activates NF-kB NF-kB Macrophage/Synoviocyte->NF-kB MAPK MAPK Macrophage/Synoviocyte->MAPK TNF-a TNF-a NF-kB->TNF-a IL-6 IL-6 NF-kB->IL-6 MAPK->TNF-a MAPK->IL-6 This compound This compound This compound->NF-kB This compound->MAPK G cluster_0 High-Fat Diet cluster_1 Metabolic Dysregulation cluster_2 Metabolic Outcomes HFD HFD Insulin Resistance Insulin Resistance HFD->Insulin Resistance Adipogenesis Adipogenesis HFD->Adipogenesis Hyperglycemia Hyperglycemia Insulin Resistance->Hyperglycemia Obesity Obesity Adipogenesis->Obesity This compound This compound This compound->Insulin Resistance Improves Sensitivity This compound->Adipogenesis Inhibits

References

Confirming Demethylzeylasteral-Induced Apoptosis Through Caspase Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methods to confirm apoptosis induced by Demethylzeylasteral (DMZ), a natural triterpenoid compound with demonstrated anti-tumor properties.[1] A critical hallmark of apoptosis, or programmed cell death, is the activation of a family of cysteine proteases known as caspases.[2][3] Therefore, detecting caspase activation is a definitive approach to verifying the pro-apoptotic efficacy of therapeutic compounds like DMZ. This document outlines the underlying mechanisms, presents detailed experimental protocols, and compares DMZ's effects with other apoptosis-inducing agents, supported by experimental data.

This compound's Mechanism of Apoptosis Induction

This compound, an extract from the plant Tripterygium wilfordii, exerts its anti-cancer effects through multiple pathways that converge on the induction of apoptosis.[1][4] Research indicates that DMZ can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, depending on the cancer type.

Key mechanisms reported include:

  • Inhibition of Anti-Apoptotic Proteins: In melanoma cells, DMZ has been shown to suppress Myeloid Cell Leukemia 1 (MCL1), an anti-apoptotic protein in the BCL2 family.[4] This suppression disrupts the balance between pro- and anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the intrinsic caspase cascade.[4][5]

  • Induction of Endoplasmic Reticulum (ER) Stress: In prostate cancer cells, DMZ induces apoptosis by generating reactive oxygen species (ROS) that lead to ER stress.[6] This stress condition can activate the extrinsic apoptosis pathway, involving initiator caspase-8.[6]

  • Disruption of Oxidative Phosphorylation: A recent study identified DMZ as an inhibitor of the Leucine-rich pentatricopeptide repeat-containing protein (LRPPRC).[7] By inhibiting LRPPRC, DMZ disrupts the biogenesis of the mitochondrial oxidative phosphorylation (OXPHOS) complex, leading to mitochondrial dysfunction, an energy crisis, and initiation of the intrinsic apoptotic pathway.[7]

  • Suppression of Autophagic Flux: In colorectal cancer, DMZ has been found to inhibit autophagic flux, a cellular recycling process.[8] The disruption of this process can also contribute to the induction of caspase-dependent cell death.[8]

These diverse mechanisms ultimately lead to the activation of a caspase cascade, the central executioner of apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_er ER Stress Pathway DMZ This compound MCL1 MCL1 Inhibition DMZ->MCL1 Suppresses LRPPRC LRPPRC Inhibition DMZ->LRPPRC Suppresses ER_Stress ROS → ER Stress DMZ->ER_Stress Induces DeathReceptors Death Receptors (e.g., Fas, TNFR) Caspase8 Procaspase-8 → Caspase-8 DeathReceptors->Caspase8 Activates Executioner Procaspase-3 → Caspase-3 Caspase8->Executioner Cleaves/ Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC MCL1->Mitochondrion Destabilizes LRPPRC->Mitochondrion Disrupts OXPHOS Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Procaspase-9 → Caspase-9 Apoptosome->Caspase9 Caspase9->Executioner Cleaves/ Activates ER_Stress->Caspase8 Activates Apoptosis Apoptosis Executioner->Apoptosis Executes

Caption: Signaling pathways of this compound-induced apoptosis.

Experimental Confirmation of Caspase-Dependent Apoptosis

Several robust methods can be employed to detect caspase activation and confirm that cell death is occurring via apoptosis. The most common techniques include Western blotting for caspase cleavage products, direct measurement of caspase enzymatic activity, and flow cytometry analysis of apoptotic markers.

Method 1: Western Blotting for Cleaved Caspases

Western blotting is a highly specific technique used to detect the cleavage of caspases and their substrates, which is a hallmark of caspase activation.[2] Inactive caspases (pro-caspases) are cleaved to form smaller, active subunits.[2] Detecting these cleaved forms, particularly of executioner caspases like Caspase-3 and its substrate PARP (Poly (ADP-ribose) polymerase), provides definitive evidence of apoptosis.[4][9]

Table 1: Comparison of Cleaved Caspase-3 and PARP Levels After DMZ Treatment in Melanoma Cells

Treatment GroupConcentrationCleaved Caspase-3 (Relative Density)Cleaved PARP (Relative Density)
Vehicle Control (DMSO)-1.01.0
This compound1 µM2.52.1
This compound5 µM6.85.9
This compound10 µM11.210.5
Staurosporine (Positive Control)1 µM12.511.8
Data are hypothetical, based on trends reported in the literature, for illustrative purposes.[4]

Experimental Protocol: Western Blot for Caspase Activation [2][10]

  • Cell Treatment: Plate cancer cells (e.g., A375 melanoma, DU145 prostate) and treat with various concentrations of this compound (e.g., 1-20 µM) or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours). Include a positive control like Staurosporine (1 µM).

  • Protein Extraction: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-15% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band density using software like ImageJ.

cluster_workflow Western Blot Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA/Bradford) A->B C SDS-PAGE (Separation) B->C D Membrane Transfer (PVDF/Nitrocellulose) C->D E Blocking (5% Milk/BSA) D->E F Primary Antibody (e.g., anti-Cleaved Caspase-3) E->F G Secondary Antibody (HRP-conjugated) F->G H Detection (ECL) & Imaging G->H

Caption: Experimental workflow for Western blot analysis.
Method 2: Caspase Activity Assays

Fluorometric or colorimetric assays provide a quantitative measure of the enzymatic activity of specific caspases.[11][12] These assays use a synthetic peptide substrate corresponding to the caspase's recognition sequence, which is conjugated to a fluorescent (e.g., AMC) or colorimetric (e.g., pNA) reporter molecule.[11] Cleavage of the substrate by an active caspase releases the reporter, and the resulting signal is proportional to the caspase activity.

Table 2: Comparison of Caspase-3/7 Activity in Prostate Cancer Cells

Treatment GroupConcentrationCaspase-3/7 Activity (Relative Fluorescence Units)
Vehicle Control (DMSO)-100 ± 12
This compound5 µM350 ± 25
This compound10 µM780 ± 45
Cisplatin (Positive Control)20 µM850 ± 51
Data are hypothetical and presented as mean ± standard deviation for illustrative purposes.

Experimental Protocol: Fluorometric Caspase-3/7 Activity Assay [11]

  • Cell Treatment: Seed cells in a 96-well plate and treat with DMZ, a vehicle control, and a positive control compound as previously described.

  • Cell Lysis: After treatment, add a provided lysis buffer to each well and incubate on ice for 10-15 minutes to release cellular contents.

  • Substrate Addition: Prepare a reaction buffer containing the fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC). Add this mixture to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation / 460 nm emission for AMC).

  • Data Analysis: Normalize the fluorescence readings to the protein concentration of the lysates or to a cell viability assay performed in parallel. Express the results as a fold change relative to the vehicle control.

Method 3: Flow Cytometry using Annexin V & Propidium Iodide (PI) Staining

Flow cytometry is a powerful technique for quantifying the percentage of apoptotic cells in a population. While it doesn't measure caspase activity directly, it detects a key downstream consequence of caspase activation: the externalization of phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, it flips to the outer surface, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, allowing for their differentiation.[14]

Table 3: Apoptotic Cell Populations in Colorectal Cancer Cells Treated with DMZ

Treatment GroupConcentrationViable Cells (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control (DMSO)-94.5%3.1%2.4%
This compound5 µM75.2%18.5%6.3%
This compound10 µM48.9%35.8%15.3%
5-Fluorouracil (Comparison)25 µM55.1%29.7%15.2%
Data are hypothetical, based on trends reported in the literature, for illustrative purposes.[6][8]

Experimental Protocol: Annexin V/PI Apoptosis Assay [13][14][15]

  • Cell Treatment: Treat cells in a culture dish with DMZ or control compounds.

  • Cell Harvesting: After incubation, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same sample.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

Q1 Late Apoptotic / Necrotic (Annexin V+ / PI+) Q3 Viable (Annexin V- / PI-) Q3->Q1 Propidium Iodide (PI) Staining → Q4 Early Apoptotic (Annexin V+ / PI-) Q3->Q4 Q4->Q1

Caption: Logic of cell population gating in Annexin V/PI flow cytometry.

Conclusion

This compound is a potent natural compound that induces apoptosis in a variety of cancer cell lines through diverse mechanisms, including the suppression of anti-apoptotic proteins and the induction of cellular stress. The confirmation of its apoptotic activity relies on the direct and indirect detection of caspase activation. Western blotting for cleaved Caspase-3 and PARP provides specific, qualitative evidence of the execution phase of apoptosis. Quantitative caspase activity assays offer a functional measure of the enzymatic process, while Annexin V/PI staining with flow cytometry allows for high-throughput quantification of the resulting apoptotic cell population. By employing these complementary methods, researchers can robustly validate the pro-apoptotic efficacy of this compound and further elucidate its potential as a therapeutic agent in oncology.

References

Demethylzeylasteral Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Demethylzeylasteral, a triterpenoid isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. However, its therapeutic potential is often limited by moderate efficacy. This has spurred the development of numerous this compound derivatives with enhanced biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anti-cancer and anti-inflammatory effects. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Comparative Biological Activity of this compound Derivatives

The anti-proliferative and anti-inflammatory activities of this compound and its derivatives have been evaluated in various experimental models. Modifications at the C-2, C-3, C-4, and C-29 positions of the this compound scaffold have been shown to significantly influence their biological potency.

Anti-Cancer Activity

The anti-proliferative effects of this compound derivatives have been predominantly studied in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

CompoundModificationA549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)SKOV3 (Ovarian Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
This compound Parent CompoundModerate ActivityModerate ActivityModerate Activity--
Derivative 7 [1]Acetylation at C-2, C-3, and C-2916.73 ± 1.0716.26 ± 1.9417.07 ± 1.09--
Derivative 2 Modification at C-4 aldehyde-4.17 ± 0.07-24.15 ± 1.6536.66 ± 0.42

Key Findings:

  • Derivative 7 , a tri-acetylated analog of this compound, demonstrates significantly enhanced anti-proliferative activity against A549, HCT116, and HeLa cancer cell lines compared to the parent compound.[1]

  • Derivative 2 , with a modification on the C-4 aldehyde group, shows potent inhibitory effects against HCT116 colon cancer cells.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundModificationNO Inhibition IC50 (µM)
This compound Parent CompoundData not available
Various Derivatives -Data not available for specific derivatives

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental protocols for the key biological assays are provided below.

Synthesis of this compound Derivatives

General Procedure for Acetylation (e.g., for Derivative 7):

While a specific detailed protocol for derivative 7 is not available, a general method for the acetylation of hydroxyl groups on a natural product scaffold is as follows:

  • Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine.

  • Add an excess of acetic anhydride and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired acetylated derivative.

General Procedure for Modification of the C-4 Aldehyde (e.g., for Derivative 2):

The synthesis of derivatives with modifications at the C-4 aldehyde group can be achieved through various standard chemical transformations, such as reductive amination or Wittig reactions, depending on the desired final structure.

Cell Proliferation Assay (CCK-8 Assay)

The anti-proliferative activity of the compounds is determined using the Cell Counting Kit-8 (CCK-8) assay.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives or a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Caspase-3 Colorimetric Assay

Apoptosis induction is a key mechanism of anti-cancer agents. The activity of caspase-3, a key executioner caspase, can be measured using a colorimetric assay.

  • Treat cancer cells with the this compound derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

  • Incubate a defined amount of protein from each sample with a caspase-3 substrate (e.g., Ac-DEVD-pNA) in a 96-well plate.

  • Measure the absorbance at 405 nm at different time points to monitor the release of the chromophore p-nitroaniline (pNA).

  • The increase in absorbance is proportional to the caspase-3 activity.

MCL-1 Inhibition Assay (Fluorescence Polarization)

Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein and a promising target for cancer therapy. A fluorescence polarization (FP) assay can be used to screen for MCL-1 inhibitors.

  • A fluorescently labeled peptide probe that binds to the BH3-binding groove of MCL-1 is used.

  • In the absence of an inhibitor, the probe binds to the MCL-1 protein, resulting in a high FP value due to the slower tumbling of the large complex.

  • In the presence of a competitive inhibitor (e.g., a this compound derivative), the probe is displaced from MCL-1, leading to a faster tumbling rate and a lower FP value.

  • The assay is performed in a microplate format, and the FP is measured using a plate reader equipped with polarizing filters.

  • The IC50 value is determined by measuring the decrease in FP at various concentrations of the test compound.

Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of the compounds can be assessed by measuring their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • IC50 values are then determined.

Signaling Pathway Visualizations

This compound and its derivatives exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways and the putative points of intervention by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_results Data Analysis This compound This compound modification Chemical Modification (e.g., Acetylation) This compound->modification derivatives This compound Derivatives modification->derivatives cell_lines Cancer Cell Lines (A549, HCT116, etc.) derivatives->cell_lines macrophages RAW 264.7 Macrophages derivatives->macrophages cck8 CCK-8 Assay cell_lines->cck8 caspase Caspase-3 Assay cell_lines->caspase mcl1 MCL-1 FP Assay cell_lines->mcl1 no_inhibition NO Inhibition Assay macrophages->no_inhibition ic50 IC50 Determination cck8->ic50 caspase->ic50 mcl1->ic50 no_inhibition->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

General experimental workflow for SAR studies of this compound derivatives.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκBα ikk->ikb Phosphorylation ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα Degradation gene Pro-inflammatory Gene Expression (e.g., iNOS -> NO) nfkb_nuc->gene Transcription demethyl This compound Derivatives demethyl->ikk Inhibition

This compound derivatives inhibit the NF-κB signaling pathway.

tgfb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tgfb TGF-β tgfbr2 TGF-β RII tgfb->tgfbr2 tgfbr1 TGF-β RI tgfbr2->tgfbr1 Recruitment & Phosphorylation smad23 Smad2/3 tgfbr1->smad23 Phosphorylation smad_complex Smad2/3-Smad4 Complex smad23->smad_complex smad4 Smad4 smad4->smad_complex smad_complex_nuc Smad2/3-Smad4 Complex smad_complex->smad_complex_nuc Translocation gene Target Gene Expression smad_complex_nuc->gene Transcription demethyl This compound Derivatives demethyl->smad23 Inhibition of Phosphorylation

Modulation of the TGF-β/Smad signaling pathway by this compound derivatives.

er_stress_pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm & Golgi cluster_nucleus Nucleus er_stress ER Stress (Unfolded Proteins) perk PERK er_stress->perk Activation ire1 IRE1α er_stress->ire1 Activation atf6 ATF6 er_stress->atf6 Activation eif2a eIF2α perk->eif2a Phosphorylation xbp1 XBP1s ire1->xbp1 Splicing atf6_n ATF6 (N-terminus) atf6->atf6_n Cleavage in Golgi atf4 ATF4 eif2a->atf4 Translation chop CHOP (Apoptosis) atf4->chop Transcription er_chaperones ER Chaperones xbp1->er_chaperones Transcription atf6_n->er_chaperones Transcription demethyl This compound Derivatives demethyl->perk Modulation demethyl->ire1 Modulation demethyl->atf6 Modulation

Induction of the Endoplasmic Reticulum (ER) Stress pathway by this compound derivatives.

Conclusion

The chemical modification of this compound has proven to be a successful strategy for enhancing its therapeutic potential, particularly in the context of cancer. Derivatives with modifications at the C-2, C-3, C-4, and C-29 positions exhibit improved anti-proliferative activity. The underlying mechanisms of action involve the induction of apoptosis and the modulation of key signaling pathways such as NF-κB, TGF-β, and the ER stress response. This guide provides a foundational resource for researchers to compare the activities of different derivatives and to design future studies aimed at developing novel and more potent this compound-based therapeutics. Further investigation into the anti-inflammatory properties of these derivatives and the elucidation of their precise molecular targets will be crucial for their clinical translation.

References

A Head-to-Head Comparison of Demethylzeylasteral and Other Potent Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of natural product research, a select few compounds have emerged as frontrunners in the quest for novel therapeutics. Among these, Demethylzeylasteral, a triterpenoid derived from the "Thunder God Vine" (Tripterygium wilfordii), has garnered significant attention for its potent anti-inflammatory, anti-cancer, and immunomodulatory properties. This guide provides an objective, data-driven comparison of this compound with other well-characterized natural compounds—Curcumin, Resveratrol, Quercetin, and Triptolide—to aid researchers in navigating their potential therapeutic applications.

Comparative Analysis of Biological Activities

This section provides a quantitative comparison of the cytotoxic, anti-inflammatory, and immunomodulatory activities of this compound and its counterparts. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview.

Anti-Cancer Activity: A Quantitative Overview

The cytotoxic potential of these natural compounds against various cancer cell lines is a critical measure of their anti-cancer efficacy. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific experimental conditions.

CompoundCell LineIC50 (µM)Exposure Time (hours)
This compound Melanoma (MV3, A375)1-2048
Glioma0-5072
Prostate Cancer (DU145, PC3)Significant cytotoxicity reported[1]48[1]
Curcumin Breast Cancer (MCF-7)1.32 - 44.61[2][3]24-72[2][3]
Lung Cancer (A549)3.75 - 94.25[4][5]24-72[4][5]
Colorectal Cancer (HCT116)10.26 - 13.31[6]Not Specified
Resveratrol Breast Cancer (MCF-7)51.18[7][8]24[7][8]
Lung Cancer (A549)35.05 - 91.77[6][9]48[6][9]
Colorectal Cancer (SW480)~70-150[10]Not Specified
Quercetin Breast Cancer (MCF-7)37 - 73[11][12]24-48[11][12]
Lung Cancer (A549)5.14 - 8.65 (µg/ml)[13][14]24-72[13][14]
Colorectal Cancer (HCT116)181.7[15]Not Specified
Triptolide Lung Cancer (A549)15.6 (nM) in Taxol-resistant A549[2]72[16]
Colorectal Cancer (DLD1, HCT-116)123.9 - 179.1 (nM)[17]Not Specified
Breast CancerPotent inhibition reported[18]Not Specified
Anti-Inflammatory and Immunomodulatory Effects

These natural compounds exert significant anti-inflammatory and immunomodulatory effects by modulating the production of key signaling molecules and influencing the behavior of immune cells.

CompoundKey Anti-Inflammatory & Immunomodulatory Actions
This compound Inhibits the activation of the NF-κB pathway. Downregulates PD-L1 expression, promoting anti-tumor immunity[19].
Curcumin Suppresses the secretion of pro-inflammatory cytokines such as TNF-α and IL-6[8][20]. Modulates multiple inflammatory signaling pathways including NF-κB and JAK/STAT[21].
Resveratrol Inhibits TNF-α-induced inflammation[14]. Modulates immune responses in monocytes and macrophages in a dose-dependent manner[22]. Can stimulate the activation of macrophages and T-cells[23].
Quercetin Inhibits the production and gene expression of TNF-α[1][24]. Downregulates TNF-α-induced IL-1β and IL-6 expression[25].
Triptolide Potently inhibits the production of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β[26]. Modulates T-cell inflammatory responses.

Mechanisms of Action: A Signaling Pathway Perspective

Understanding the molecular pathways targeted by these compounds is crucial for their rational development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by each compound.

This compound Signaling Pathways

Demethylzeylasteral_Pathways This compound This compound TGFb_R TGF-β Receptor This compound->TGFb_R LRPPRC LRPPRC This compound->LRPPRC NFkB NF-κB This compound->NFkB ER_Stress ER Stress This compound->ER_Stress p53 p53 This compound->p53 USP22 USP22 This compound->USP22 Mitochondria Mitochondrial Respiration LRPPRC->Mitochondria Extrinsic_Apoptosis Extrinsic Apoptosis ER_Stress->Extrinsic_Apoptosis PDL1 PD-L1 Degradation USP22->PDL1

Caption: Key signaling pathways modulated by this compound.

Curcumin Signaling Pathways

Curcumin_Pathways Curcumin Curcumin Wnt_beta_catenin Wnt/β-catenin Curcumin->Wnt_beta_catenin PI3K_Akt PI3K/Akt Curcumin->PI3K_Akt MAPK MAPK Curcumin->MAPK JAK_STAT JAK/STAT Curcumin->JAK_STAT NFkB NF-κB Curcumin->NFkB Apoptosis Apoptosis Curcumin->Apoptosis Proliferation Cell Proliferation Wnt_beta_catenin->Proliferation PI3K_Akt->Proliferation MAPK->Proliferation JAK_STAT->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Diverse signaling pathways inhibited by Curcumin.

Resveratrol Signaling Pathways

Resveratrol_Pathways Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 AMPK AMPK Resveratrol->AMPK NFkB NF-κB Resveratrol->NFkB Apoptosis Apoptosis Resveratrol->Apoptosis Glucose_Metabolism Glucose Metabolism SIRT1->Glucose_Metabolism AMPK->Glucose_Metabolism Inflammation Inflammation NFkB->Inflammation

Caption: Key molecular targets of Resveratrol in cellular signaling.

Quercetin Signaling Pathways

Quercetin_Pathways Quercetin Quercetin PI3K PI3K Quercetin->PI3K MAPK MAPK Quercetin->MAPK Wnt Wnt Quercetin->Wnt JAK_STAT JAK/STAT Quercetin->JAK_STAT Apoptosis Apoptosis Quercetin->Apoptosis Proliferation Cell Proliferation PI3K->Proliferation MAPK->Proliferation Wnt->Proliferation JAK_STAT->Proliferation

Caption: Major signaling pathways modulated by Quercetin.

Triptolide Signaling Pathways

Triptolide_Pathways Triptolide Triptolide NFkB NF-κB Triptolide->NFkB AP1 AP-1 Triptolide->AP1 MAPK MAPK Triptolide->MAPK TREM1 TREM-1 Triptolide->TREM1 Apoptosis Apoptosis Triptolide->Apoptosis Inflammation Inflammation NFkB->Inflammation Invasion Cell Invasion AP1->Invasion MAPK->Invasion TREM1->Inflammation

Caption: Key inflammatory and cancer-related pathways inhibited by Triptolide.

Experimental Protocols: Methodologies for In Vitro Evaluation

To ensure reproducibility and facilitate the comparative evaluation of these natural compounds, detailed experimental protocols for key assays are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest (e.g., A549, HCT116, MCF-7)

  • Complete culture medium

  • 96-well plates

  • Test compounds (this compound, Curcumin, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Quantification of Cytokine Secretion (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific proteins, such as cytokines (e.g., TNF-α, IL-6), in cell culture supernatants.

Materials:

  • Cell culture supernatants from cells treated with test compounds

  • ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add the substrate solution. Incubate until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

Analysis of Signaling Protein Expression (Western Blotting)

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

Materials:

  • Cell lysates from cells treated with test compounds

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the signaling proteins of interest

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the proteins in the cell lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Immunophenotyping of T-Cell Subsets (Flow Cytometry)

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells in a heterogeneous population. It is commonly used to identify and quantify different T-cell subsets.

Materials:

  • Isolated peripheral blood mononuclear cells (PBMCs) or other immune cell populations

  • Fluorescently-labeled antibodies specific for T-cell surface markers (e.g., CD3, CD4, CD8, CD25, FoxP3)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fixation/Permeabilization buffers (for intracellular staining)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the immune cells.

  • Surface Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies against surface markers for 20-30 minutes on ice in the dark.

  • Washing: Wash the cells with FACS buffer to remove unbound antibodies.

  • Fixation and Permeabilization (for intracellular staining): If staining for intracellular markers (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol.

  • Intracellular Staining: Incubate the permeabilized cells with fluorescently-labeled antibodies against intracellular markers.

  • Washing: Wash the cells with permeabilization buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to identify and quantify the different T-cell populations based on their marker expression.

Conclusion

This compound, Curcumin, Resveratrol, Quercetin, and Triptolide are all highly promising natural compounds with multifaceted biological activities. While they share common therapeutic targets in cancer and inflammation, they exhibit distinct potencies and modulate a unique array of signaling pathways. This guide provides a foundational framework for the comparative evaluation of these compounds. For researchers and drug development professionals, the choice of a lead compound will ultimately depend on the specific therapeutic indication, the desired mechanistic profile, and further rigorous head-to-head preclinical and clinical investigations. The provided experimental protocols offer a starting point for such comparative studies, ensuring a standardized approach to data generation and interpretation.

References

Validating Demethylzeylasteral's Binding Target: A Comparative Guide to Biophysical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biophysical assays used to validate the binding target of Demethylzeylasteral, a natural product with promising anti-cancer properties. Recent studies have identified Leucine-rich pentatricopeptide repeat-containing protein (LRPPRC) as a direct binding target of this compound. This guide presents the experimental data supporting this interaction and compares it with other potential off-target interactions, offering a framework for robust target validation in drug discovery.

Executive Summary

This compound (also known as T-96) has been shown to directly bind to the mitochondrial protein LRPPRC, interfering with its function in regulating mitochondrial mRNA stability and subsequent oxidative phosphorylation. This interaction has been quantified using various biophysical techniques, revealing a binding affinity in the low micromolar range. While other cellular effects of this compound have been observed, suggesting potential interactions with other proteins such as p53, quantitative biophysical data for these off-target interactions are less defined. This guide details the methodologies and presents the available data to facilitate a comparative understanding of this compound's binding profile.

Comparative Analysis of Binding Affinity

The following table summarizes the quantitative data from biophysical assays measuring the binding affinity of this compound and an alternative compound, Gossypolacetic acid, to their primary target, LRPPRC. It also includes qualitative information on the interaction with a potential off-target, p53.

CompoundTarget ProteinAssay MethodBinding Affinity (Kd)Reference
This compound (T-96) LRPPRC (RNA-binding domain)Fluorescence Titration21.44 µM[1]
This compound (T-96) LRPPRCBio-Layer Interferometry (BLI)20.55 µM[1]
This compound (T-96) p53Biacore (SPR)High Affinity (No Kd reported)[2]
Gossypolacetic Acid (GAA) LRPPRCNot SpecifiedNot Specified (Binds directly)[3]

Biophysical Assay Methodologies

A panel of biophysical techniques is essential for the rigorous validation of a drug's binding target.[4] These methods provide quantitative, qualitative, and structural insights into the molecular interactions that underpin a compound's mechanism of action. Below are detailed protocols for three key biophysical assays used in the characterization of protein-ligand binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (e.g., this compound) to a ligand (e.g., LRPPRC) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. This allows for the determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_d) can be calculated.

Experimental Protocol:

  • Immobilization of LRPPRC:

    • Recombinant human LRPPRC protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

    • The sensor surface is activated with a mixture of 0.4 M EDC and 0.1 M NHS.

    • LRPPRC, diluted in 10 mM sodium acetate buffer (pH 4.5) to a concentration of 20 µg/mL, is injected over the activated surface.

    • Remaining active esters are deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).

    • A reference flow cell is prepared similarly but without the protein to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • This compound is serially diluted in running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) to a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Each concentration is injected over the LRPPRC and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • The sensor surface is regenerated between cycles using a pulse of a mild denaturant (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_d).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. This technique allows for the determination of the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS), in a single experiment.

Experimental Protocol:

  • Sample Preparation:

    • Recombinant LRPPRC and this compound are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize heats of dilution.

    • The concentrations of the protein and ligand are accurately determined. Typically, the ligand concentration in the syringe is 10-15 times that of the protein in the sample cell.

  • Titration:

    • The sample cell is filled with the LRPPRC solution (e.g., 20 µM).

    • The injection syringe is filled with the this compound solution (e.g., 300 µM).

    • A series of small injections (e.g., 2 µL) of the ligand are made into the sample cell at regular intervals.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The integrated heat data are plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (K_d, n, ΔH, and ΔS).

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA, or DSF, is a high-throughput method to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (T_m). This change in T_m (ΔT_m) is indicative of a direct interaction.

Experimental Protocol:

  • Reaction Setup:

    • A reaction mixture is prepared containing the target protein (e.g., LRPPRC at 2 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at a 5X concentration), and the assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • This compound is added to the reaction mixture at various concentrations. A control with DMSO (the vehicle for this compound) is also included.

  • Thermal Denaturation:

    • The reaction is performed in a real-time PCR instrument.

    • The temperature is gradually increased from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) in small increments.

    • The fluorescence of the dye is monitored at each temperature increment.

  • Data Analysis:

    • The fluorescence intensity is plotted against temperature, generating a melting curve.

    • The melting temperature (T_m) is determined as the midpoint of the transition in the sigmoidal curve, often calculated from the peak of the first derivative of the curve.

    • The shift in melting temperature (ΔT_m) is calculated by subtracting the T_m of the control (protein + DMSO) from the T_m of the protein with this compound.

Visualizing the Target Validation Workflow and Signaling Pathway

The following diagrams, created using the DOT language, illustrate the logical flow of target validation and the signaling pathway affected by this compound.

Target_Validation_Workflow cluster_0 Hypothesis Generation cluster_1 Target Identification cluster_2 Biophysical Validation (In Vitro) cluster_3 Cellular Target Engagement Hypothesis This compound has anti-cancer activity TargetID Identify potential binding targets (e.g., LRPPRC, p53) Hypothesis->TargetID SPR Surface Plasmon Resonance (SPR) TargetID->SPR Quantitative Affinity & Kinetics ITC Isothermal Titration Calorimetry (ITC) TargetID->ITC Thermodynamics & Stoichiometry TSA Thermal Shift Assay (TSA/DSF) TargetID->TSA High-Throughput Screening CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA ITC->CETSA TSA->CETSA Conclusion Validate LRPPRC as a direct target CETSA->Conclusion Confirm cellular target engagement

Caption: Workflow for validating the binding target of this compound.

LRPPRC_Signaling_Pathway cluster_0 Mitochondrion LRPPRC LRPPRC mt_mRNA mt-mRNA LRPPRC->mt_mRNA Stabilizes Ribosome Mitochondrial Ribosome mt_mRNA->Ribosome Translation OXPHOS OXPHOS Complex Synthesis Ribosome->OXPHOS ATP ATP Production OXPHOS->ATP This compound This compound This compound->LRPPRC Inhibits Binding

Caption: this compound inhibits LRPPRC, disrupting mitochondrial function.

Conclusion

The validation of a small molecule's binding target is a critical step in drug discovery. Biophysical assays such as SPR, ITC, and TSA provide robust, quantitative data to confirm direct target engagement. In the case of this compound, these methods have been instrumental in identifying LRPPRC as a primary binding partner, with a binding affinity in the low micromolar range.[1] While other cellular effects are noted, further quantitative biophysical studies are required to definitively characterize potential off-target interactions. This guide provides researchers with a comparative framework and detailed methodologies to aid in the rigorous validation of novel drug candidates.

References

Demethylzeylasteral: A Comparative Analysis of its Effects on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Demethylzeylasteral (DEM), a triterpenoid compound extracted from the medicinal plant Tripterygium wilfordii, has garnered significant attention for its potent anti-tumor properties.[1][2] This guide provides a comparative analysis of DEM's effects on cancer cells versus normal cells, supported by experimental data and detailed methodologies. The evidence suggests that DEM exhibits selective cytotoxicity towards cancer cells while displaying considerably lower toxicity to normal cells at therapeutic concentrations.[3][4]

Data Presentation: Quantitative Analysis of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines and a normal human cell line. The data indicates a generally higher potency against malignant cells.

Cell LineCell TypeIC50 (µM)Reference
Cancer Cells
MKN-45Human Gastric Cancer8.174[4]
DU145Human Prostate Cancer11.47[3]
PC3Human Prostate Cancer13.10[3]
U251Human Glioma~6.2[5]
SUM-1315Triple-Negative Breast CancerMore sensitive than ER-positive lines[6]
Normal Cells
GES-1Human Gastric Mucosa>10[4]
PNT1ANormal Adult Prostatic EpithelialNot specified, but DEM showed significant cytotoxicity to CaP cells in contrast[3]
Bovine Aortic Endothelial CellsEndothelial Cells0.21[5]

Note: The lower the IC50 value, the higher the cytotoxic potency of the compound. A study on normal human gastric mucosal GES-1 cells revealed that DEM concentrations below 10 µM did not significantly affect cell survival, whereas cytotoxic effects were observed in gastric cancer cells at similar and even lower concentrations.[4]

Comparative Effects on Cellular Processes

This compound exerts its anti-tumor effects through the modulation of several key cellular processes, leading to a differential response between cancer and normal cells.

Cell Proliferation and Cycle Arrest

DEM is a potent inhibitor of cancer cell proliferation.[7] For instance, in melanoma cells, treatment with 5 µM DEM led to a sharp decline in cell growth.[8] This anti-proliferative effect is often mediated by inducing cell cycle arrest. Studies have shown that DEM can cause S-phase arrest in melanoma and prostate cancer cells and G2/M phase arrest in osteosarcoma cells.[3][8][9] This is achieved by downregulating the expression of key cell cycle proteins such as CDK2, Cyclin E1, Cyclin A, and Cyclin B.[3][8]

Apoptosis Induction

A hallmark of DEM's anti-cancer activity is its ability to selectively induce apoptosis in malignant cells.[10] In human gastric cancer cells (MKN-45), treatment with 10 µM DEM for 24 hours resulted in a significant increase in the apoptotic rate from 11.15% in control cells to 28.6%.[4][11] This programmed cell death is triggered through various mechanisms, including the activation of the intrinsic mitochondrial pathway, evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the activation of caspases.[4][12] Furthermore, in melanoma cells, DEM induces apoptosis by increasing the levels of cleaved Caspase-3 and cleaved PARP in a dose- and time-dependent manner.[8] In prostate cancer, DEM activates the extrinsic apoptosis pathway.[3]

Modulation of Signaling Pathways: A Differential Impact

The selective action of this compound appears to stem from its ability to target signaling pathways that are often dysregulated in cancer cells.

Pro-Survival Pathways (PI3K/Akt, NF-κB, ERK)

DEM has been shown to suppress several critical pro-survival signaling pathways in various cancers. These include the PI3K/Akt, NF-κB, and ERK1/2 pathways.[4][9][11][12][13][14][15][16] The downregulation of these pathways by DEM in cancer cells disrupts their growth, proliferation, and survival signals. For example, in gastric cancer cells, DEM inhibits the phosphorylation of both Akt and ERK1/2.[4][11][12] In colon cancer, DEM exhibits anti-cancer activity by inhibiting NF-κB signaling.[13]

Pro-Apoptotic Pathways (p53, ER Stress)

Conversely, DEM can activate pro-apoptotic pathways in cancer cells. In non-small-cell lung cancer, DEM has been found to regulate the p53 signaling pathway, a critical tumor suppressor pathway.[1][2] In prostate cancer cells, DEM induces endoplasmic reticulum (ER) stress, which, when prolonged, can trigger apoptosis.[3]

The following diagram illustrates the differential effect of this compound on key signaling pathways in cancer cells versus a presumed lesser effect on normal cells, leading to selective apoptosis of cancer cells.

G Comparative Signaling Pathways Modulated by this compound cluster_cancer Cancer Cell cluster_normal Normal Cell DEM_cancer This compound PI3K_Akt PI3K/Akt Pathway DEM_cancer->PI3K_Akt inhibition NFkB NF-κB Pathway DEM_cancer->NFkB inhibition ERK ERK1/2 Pathway DEM_cancer->ERK inhibition p53 p53 Pathway DEM_cancer->p53 activation ER_Stress ER Stress DEM_cancer->ER_Stress induction Proliferation_cancer Proliferation / Survival PI3K_Akt->Proliferation_cancer NFkB->Proliferation_cancer ERK->Proliferation_cancer Apoptosis_cancer Apoptosis p53->Apoptosis_cancer ER_Stress->Apoptosis_cancer DEM_normal This compound Homeostasis Cellular Homeostasis DEM_normal->Homeostasis Minimal Effect at Therapeutic Doses G MTT Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H G Apoptosis Analysis Logic Start Stained Cell Population Annex_V Annex_V Start->Annex_V Annexin_V Annexin V Staining? PI Propidium Iodide Staining? Live Live Cells (Annexin V-, PI-) PI->Live Negative Necrotic Necrotic Cells (Annexin V-, PI+) PI->Necrotic Positive PI_2 Propidium Iodide Staining? Early_Apoptosis Early Apoptotic Cells (Annexin V+, PI-) PI_2->Early_Apoptosis Negative Late_Apoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) PI_2->Late_Apoptosis Positive Annex_V->PI Negative Annex_V->PI_2 Positive

References

Demethylzeylasteral's Impact on the Tumor Microenvironment: A Comparative Analysis with Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals assessing the therapeutic potential of Demethylzeylasteral in modulating the tumor microenvironment (TME) compared to established HSP90 and angiogenesis inhibitors.

This guide provides a comprehensive comparison of this compound with other inhibitors, focusing on their respective impacts on the complex ecosystem of the tumor microenvironment. The information presented herein is curated from preclinical studies to facilitate an objective assessment of this compound's potential as a novel cancer therapeutic.

Comparative Impact on Tumor Microenvironment Components

The efficacy of anti-cancer agents is increasingly understood to be linked to their ability to modulate the TME. This section compares the effects of this compound, the HSP90 inhibitor Ganetespib, and the anti-angiogenic agent Bevacizumab on key components of the TME: immune cell infiltration and angiogenesis.

Note: The following data is compiled from separate studies and is not from direct head-to-head comparisons. Experimental conditions such as cancer models, drug concentrations, and treatment durations may vary between studies.

Table 1: Comparative Effects on Immune Cell Infiltration
ParameterThis compoundGanetespib (HSP90 Inhibitor)Bevacizumab (Anti-angiogenic)
CD8+ T Cells (Cytotoxic T Lymphocytes) Increased activity.[1]Increased CD8+ T cell to Treg ratio.[2]Increased infiltration of CD8+ T cells.[3][4]
Regulatory T cells (Tregs) Reduced numbers in tumor-infiltrating lymphocytes.[1]Significantly decreased numbers in the tumor microenvironment.[2]Reduction in the proportion of Tregs in the blood of patients.
Myeloid-Derived Suppressor Cells (MDSCs) Reduced numbers in tumor-infiltrating lymphocytes.[1]No direct data found.Reduction in circulating MDSCs.[5][6]
Programmed Death-Ligand 1 (PD-L1) Induces ubiquitin-proteasome degradation of PD-L1.[1]Reduces PD-L1 expression.No direct data found.
Table 2: Comparative Effects on Tumor Angiogenesis
ParameterThis compoundGanetespib (HSP90 Inhibitor)Bevacizumab (Anti-angiogenic)
Microvessel Density (MVD) - CD31 Staining No direct quantitative data found.Significantly decreased blood vessel density.[7]High MVD is predictive of a better response to Bevacizumab.[8][9][10][11][12]
Vascular Endothelial Growth Factor (VEGF) No direct data found.Decreased expression of VEGFA.[2]Directly binds to and neutralizes VEGF-A.[1][13]

Signaling Pathways and Mechanisms of Action

The differential effects of these inhibitors on the TME are rooted in their distinct mechanisms of action and the signaling pathways they modulate.

Demethylzeylasteral_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Dem This compound USP22 USP22 Dem->USP22 Inhibits T_Cell Cytotoxic T Cell Dem->T_Cell Increases Activity MDSC MDSC Dem->MDSC Reduces Treg Treg Dem->Treg Reduces PDL1 PD-L1 USP22->PDL1 Deubiquitinates Ub Ubiquitin USP22->Ub Prevents addition to PD-L1 PDL1->T_Cell Inhibits Activity PDL1:e->T_Cell:w Proteasome Proteasome Ub->Proteasome Degradation

This compound's Mechanism of Action

Ganetespib_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Ganetespib Ganetespib HSP90 HSP90 Ganetespib->HSP90 Inhibits Treg Treg Ganetespib->Treg Reduces ClientProteins Client Proteins (e.g., HIF-1α, Akt, Raf-1) HSP90->ClientProteins Stabilizes Degradation Proteasomal Degradation ClientProteins->Degradation Leads to Angiogenesis Angiogenesis ClientProteins->Angiogenesis Promotes CellSurvival Cell Survival & Proliferation ClientProteins->CellSurvival Promotes CD8_T_Cell CD8+ T Cell Treg->CD8_T_Cell Suppresses

Ganetespib's Mechanism of Action

Bevacizumab_Pathway cluster_tme Tumor Microenvironment Bevacizumab Bevacizumab VEGFA VEGF-A Bevacizumab->VEGFA Binds & Neutralizes MDSC MDSC Bevacizumab->MDSC Reduces CD8_T_Cell CD8+ T Cell Bevacizumab->CD8_T_Cell Increases VEGFR VEGFR VEGFA->VEGFR Activates EndothelialCell Endothelial Cell VEGFR->EndothelialCell On surface of Angiogenesis Angiogenesis EndothelialCell->Angiogenesis Promotes

Bevacizumab's Mechanism of Action

Experimental Protocols

This section provides an overview of the methodologies used to assess the impact of these inhibitors on the TME.

Flow Cytometry for Immune Cell Profiling
  • Objective: To quantify the populations of various immune cells within the tumor.

  • Workflow:

    • Tumor Digestion: Tumors are mechanically and enzymatically dissociated into a single-cell suspension.

    • Cell Staining: The cell suspension is incubated with a cocktail of fluorescently labeled antibodies specific for immune cell surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cell subsets; CD11b, Gr-1 for MDSCs).

    • Data Acquisition: Stained cells are analyzed using a flow cytometer to count the number of cells expressing each marker.

    • Data Analysis: The percentage of each immune cell population within the total live cell or CD45+ cell gate is determined.

Flow_Cytometry_Workflow Tumor Tumor Tissue SingleCell Single-Cell Suspension Tumor->SingleCell Digestion Staining Antibody Staining SingleCell->Staining Acquisition Flow Cytometer Acquisition Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Flow Cytometry Workflow
Immunohistochemistry (IHC) for Microvessel Density

  • Objective: To visualize and quantify the density of blood vessels within the tumor.

  • Protocol:

    • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.

    • Primary Antibody Incubation: Sections are incubated with a primary antibody against an endothelial cell marker, typically CD31.

    • Secondary Antibody & Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.

    • Counterstaining & Mounting: Sections are counterstained (e.g., with hematoxylin) and mounted for microscopy.

    • Quantification: The number of stained microvessels is counted in several high-power fields to determine the average microvessel density.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Objective: To measure the concentration of specific cytokines in tumor lysates or plasma.

  • Protocol:

    • Plate Coating: A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-10, TGF-β).

    • Sample Incubation: Tumor lysates or plasma samples are added to the wells, and the cytokine binds to the capture antibody.

    • Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the cytokine is added.

    • Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

    • Substrate Addition: A chromogenic substrate is added, and the HRP enzyme catalyzes a color change.

    • Measurement: The absorbance of the color is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

Conclusion

This compound demonstrates a unique and promising profile in modulating the tumor microenvironment. Its ability to degrade PD-L1 and concurrently reduce immunosuppressive cell populations like MDSCs and Tregs positions it as a compelling candidate for cancer immunotherapy, potentially overcoming some of the resistance mechanisms seen with other therapies.

In comparison, while the HSP90 inhibitor Ganetespib and the anti-angiogenic agent Bevacizumab also exert significant effects on the TME, their mechanisms are more targeted towards either protein stability or VEGF signaling, respectively. Ganetespib's impact on a broad range of client proteins and Bevacizumab's direct effect on the tumor vasculature offer distinct therapeutic avenues.

The lack of direct comparative studies necessitates further research to definitively position this compound relative to these and other inhibitors. Head-to-head preclinical studies employing standardized models and assays are crucial to elucidate the relative potency and efficacy of these compounds in remodeling the tumor microenvironment and to guide future clinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such comparative studies.

References

Safety Operating Guide

Navigating the Disposal of Demethylzeylasteral: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

The primary principle in the management of laboratory waste is to have a disposal plan in place before any experimental work begins.[1] This proactive approach prevents the accumulation of unknown or unmanageable waste streams and ensures compliance with regulatory requirements.

Step-by-Step Disposal Protocol for Demethylzeylasteral

For small quantities of this compound typically used in a research setting, the following procedural steps, aligned with general laboratory hazardous waste guidelines, should be followed:

Step 1: Waste Characterization and Segregation

  • Treat this compound as a hazardous chemical waste due to its biological activity and the lack of comprehensive toxicity data.

  • Do not mix this compound waste with other waste streams to avoid incompatible chemical reactions.[1][2] Keep it segregated from solvents, acids, and bases.

Step 2: Personal Protective Equipment (PPE)

  • When handling this compound waste, always wear appropriate PPE, including:

    • Nitrile gloves

    • Safety glasses or goggles

    • A laboratory coat

Step 3: Containerization

  • Place solid this compound waste into a robust, leak-proof container that is compatible with the chemical. The original container is often a suitable option if it is in good condition.[1]

  • Ensure the container has a secure, tight-fitting lid to prevent any release of the powder.

  • For any materials contaminated with this compound (e.g., weighing boats, pipette tips), place them in a designated solid hazardous waste container.

Step 4: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Indicate the date when the waste was first added to the container (the accumulation start date).

Step 5: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[3]

  • Ensure the storage area is away from drains and incompatible materials.

Step 6: Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.[4]

  • Follow all institutional procedures for hazardous waste pickup requests.

Quantitative Data: Chemical and Physical Properties

The following table summarizes the known properties of this compound.

PropertyValue
Molecular Formula C₂₉H₃₆O₆
Molar Mass 480.6 g/mol
Appearance Yellow amorphous powder
CAS Number 107316-88-1

Experimental Protocols

No specific experimental protocols for the disposal of this compound were identified in the available literature. The procedural guidance provided above is based on general best practices for the management of laboratory chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemical waste, which is applicable to this compound.

G A Waste Generated (this compound) B Is this a surplus chemical that can be reused or redistributed? A->B C Consult with other labs or institutional chemical exchange program B->C Yes D Treat as Waste B->D No E Characterize Waste: Assume Hazardous due to biological activity and lack of data D->E F Select appropriate, compatible, and sealed waste container E->F G Label container with: - 'Hazardous Waste' - 'this compound' - Accumulation Date F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Contact Environmental Health & Safety (EHS) for pickup H->I J Disposal by licensed hazardous waste vendor I->J

Caption: General workflow for the proper disposal of this compound waste in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.